(3-Ethoxypropyl)urea
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethoxypropylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-2-10-5-3-4-8-6(7)9/h2-5H2,1H3,(H3,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCWCFQLRDEUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Ethoxypropyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Ethoxypropyl)urea is a chemical compound belonging to the urea family, characterized by an ethoxypropyl group attached to one of the nitrogen atoms of the urea moiety. While specific details for this compound are not widely available in public databases, this guide provides a comprehensive overview of its known properties, a general synthesis approach, and safety considerations based on the parent compound, urea. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields.
Chemical and Physical Properties
| Property | This compound | Urea (for reference) |
| CAS Number | Not Found | 57-13-6 |
| Molecular Formula | C₆H₁₄N₂O₂[1] | CH₄N₂O |
| Molecular Weight | 146.19 g/mol [1] | 60.06 g/mol |
| Appearance | - | White solid[2] |
| Melting Point | - | 131 - 135 °C[2] |
| Boiling Point | - | Decomposes >132 °C[2] |
| Density | - | 1.32 g/cm³ |
| Solubility | - | Highly soluble in water |
Synthesis of this compound: A General Approach
A common and effective method for the synthesis of monosubstituted ureas, such as this compound, is the reaction of a primary amine with an isocyanate. In this case, 3-ethoxypropan-1-amine would be reacted with an isocyanate source. A detailed experimental protocol for a similar reaction is provided below.
Experimental Protocol: Synthesis of a Monosubstituted Urea
Materials:
-
3-ethoxypropan-1-amine
-
Potassium isocyanate (or a suitable isocyanate precursor)
-
Hydrochloric acid (HCl)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Amine Salt: Dissolve 3-ethoxypropan-1-amine in a suitable anhydrous solvent in a round-bottom flask. Cool the solution in an ice bath. Slowly add one equivalent of concentrated hydrochloric acid to form the amine hydrochloride salt.
-
Reaction with Isocyanate: To the stirred suspension of the amine hydrochloride, add one equivalent of potassium isocyanate.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is crucial to handle this compound with care, assuming it may have hazards associated with substituted ureas. The following safety precautions are based on the SDS for the parent compound, urea.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2]
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Handling: Handle in a well-ventilated area. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[2]
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Storage: Store in a tightly closed container in a dry and cool place.[2]
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First Aid:
-
In case of skin contact: Wash off immediately with plenty of water.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[2]
-
Signaling Pathways and Biological Activity
There is no specific information available in the searched literature regarding the involvement of this compound in any signaling pathways or its biological activities. Research in this area would be necessary to elucidate its potential roles.
Diagrams
References
Spectroscopic Analysis of (3-Ethoxypropyl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: (3-Ethoxypropyl)urea
-
Molecular Formula: C₆H₁₄N₂O₂
-
Molecular Weight: 146.19 g/mol
-
Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.4 - 6.0 | Broad Singlet | 2H | -NH₂ |
| ~ 5.4 - 6.0 | Triplet | 1H | -NH- |
| 3.48 | Quartet | 2H | -O-CH₂ -CH₃ |
| 3.43 | Triplet | 2H | -NH-CH₂ - |
| 3.19 | Triplet | 2H | -CH₂ -O- |
| 1.74 | Quintet | 2H | -CH₂-CH₂ -CH₂- |
| 1.15 | Triplet | 3H | -CH₂-CH₃ |
Predicted in CDCl₃ at 300 MHz.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158.5 | C=O |
| ~ 69.8 | -CH₂ -O- |
| ~ 66.5 | -O-CH₂ -CH₃ |
| ~ 39.5 | -NH-CH₂ - |
| ~ 31.2 | -CH₂-CH₂ -CH₂- |
| ~ 15.2 | -CH₂-CH₃ |
Predicted in CDCl₃ at 75 MHz.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretch (Amide) |
| 2975 - 2850 | Medium | C-H Stretch (Alkyl) |
| ~ 1660 | Strong | C=O Stretch (Amide I) |
| ~ 1600 | Medium | N-H Bend (Amide II) |
| ~ 1120 | Strong | C-O-C Stretch (Ether) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 146.11 | [M]⁺ (Molecular Ion) |
| 130.08 | [M - NH₂]⁺ |
| 101.08 | [M - OCH₂CH₃]⁺ |
| 88.08 | [M - NHCONH₂]⁺ |
| 73.06 | [CH₂CH₂OCH₂CH₃]⁺ |
| 58.06 | [NH₂CONHCH₂]⁺ |
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Detailed Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Perform a background subtraction.
-
Mass Spectrometry
-
Instrumentation: A mass spectrometer, for example, with an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
A small amount of an acid (e.g., formic acid) or base may be added to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ ions.
-
The mass range should be set to scan beyond the expected molecular weight of the compound.
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Disclaimer: The spectroscopic data presented in this guide are predicted and should be confirmed by experimental analysis. The experimental protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Crystal Structure Analysis of (3-Ethoxypropyl)urea: A Search for Definitive Data
Despite a comprehensive search of available scientific literature and crystallographic databases, a definitive crystal structure for (3-Ethoxypropyl)urea has not been publicly reported. This includes a lack of specific crystallographic data such as unit cell parameters, space group, and atomic coordinates. Consequently, a detailed technical guide on its specific crystal structure, including quantitative data tables and experimental protocols for its synthesis and crystallization, cannot be provided at this time.
The absence of this information in the public domain suggests that the single-crystal X-ray diffraction analysis of this compound may not have been performed or published. While general methods for the synthesis and crystallization of urea derivatives are well-established, the precise conditions required to obtain single crystals of this compound suitable for X-ray diffraction analysis would need to be determined experimentally.
For researchers, scientists, and drug development professionals interested in the structural aspects of this compound, this presents an opportunity for novel research. The synthesis of this compound could likely be achieved through the reaction of 3-ethoxypropylamine with a suitable urea-forming reagent. Subsequent crystallization experiments, exploring various solvents and conditions (e.g., slow evaporation, vapor diffusion, cooling crystallization), would be necessary to grow single crystals.
Once suitable crystals are obtained, the standard experimental workflow for crystal structure determination would be as follows:
Figure 1. A generalized experimental workflow for determining the crystal structure of a small molecule like this compound.
In the absence of specific data for this compound, researchers may consider investigating the crystal structures of closely related analogs to infer potential structural motifs and intermolecular interactions. Such an approach, known as structural analogy, can provide valuable insights but must be interpreted with caution, as small changes in molecular structure can lead to significant differences in crystal packing.
Further research is required to elucidate the crystal structure of this compound. The determination of its three-dimensional structure would be a valuable contribution to the fields of crystallography, medicinal chemistry, and materials science, providing a foundation for understanding its physicochemical properties and potential applications.
The Solubility Profile of (3-Ethoxypropyl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (3-Ethoxypropyl)urea in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide focuses on predicting its solubility based on its molecular structure and by drawing parallels with the well-understood solubility of urea and other substituted ureas. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility.
Predicting the Solubility of this compound
This compound, with the chemical structure CH₃CH₂OCH₂CH₂CH₂NHC(O)NH₂, is a substituted urea. Its solubility is governed by the interplay of its polar urea group and its more nonpolar ethoxypropyl substituent.
The urea moiety, -NHC(O)NH-, is capable of forming strong hydrogen bonds, both as a hydrogen bond donor (N-H) and acceptor (C=O). This imparts a high degree of polarity to the molecule. Unsubstituted urea is highly soluble in polar protic solvents like water and moderately soluble in polar aprotic solvents.[1][2][3][4]
The presence of the (3-ethoxypropyl) group, a relatively small and flexible alkyl ether chain, introduces a nonpolar character to the molecule. This substituent will likely reduce the molecule's overall polarity compared to urea and may decrease its solubility in highly polar solvents like water. Conversely, the nonpolar nature of the ethoxypropyl group is expected to enhance its solubility in less polar organic solvents. The ether linkage (-O-) within this chain can also act as a hydrogen bond acceptor, potentially influencing its interaction with protic solvents.
Predicted Qualitative Solubility in Common Organic Solvents
Based on the structural analysis, the following table summarizes the predicted qualitative solubility of this compound in various classes of common organic solvents. It is crucial to note that these are estimations and should be confirmed by experimental determination.
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic Solvents | Water, Methanol, Ethanol | Soluble to Moderately Soluble | The urea group's ability to form strong hydrogen bonds with these solvents is the primary driver of solubility. However, the nonpolar ethoxypropyl chain may slightly reduce solubility compared to unsubstituted urea. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble to Soluble | These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H groups of the urea moiety. The nonpolar substituent may also contribute positively to solubility in these less polar a-protic solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Slightly Soluble to Insoluble | The overall polarity of these solvents is relatively low. While the ether in the ethoxypropyl chain might have some affinity, the strong hydrogen bonding network of the urea group is not readily disrupted by these solvents. |
| Halogenated Solvents | Dichloromethane, Chloroform | Slightly Soluble to Insoluble | These solvents are relatively nonpolar and are poor hydrogen bond partners. They are unlikely to effectively solvate the polar urea group. |
| Nonpolar Solvents | Hexane, Toluene | Insoluble | The significant difference in polarity between this compound and these nonpolar solvents makes dissolution unfavorable. The energy required to break the hydrogen bonds of the urea derivative would not be compensated by the weak van der Waals forces with the solvent. |
Experimental Protocol for Solubility Determination
To obtain accurate quantitative solubility data, a standardized experimental method should be employed. The isothermal shake-flask method is a widely accepted technique.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
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Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time should be determined empirically by sampling at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered sample solutions using a suitable analytical method (e.g., HPLC-UV).
-
Construct a calibration curve from the analysis of the standard solutions.
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Determine the concentration of this compound in the sample solutions from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).
-
Report the temperature at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
Thermal Stability and Decomposition of (3-Ethoxypropyl)urea: A Technical Guide
Introduction
(3-Ethoxypropyl)urea is a substituted urea derivative with potential applications in various chemical syntheses and material sciences. Understanding its thermal stability and decomposition pathways is crucial for safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide consolidates theoretical knowledge and data from analogous compounds to provide a predictive framework for the thermal behavior of this compound.
Predicted Thermal Decomposition Pathway
Based on extensive studies of various urea derivatives, the primary thermal decomposition route for substituted ureas involves the dissociation into an isocyanate and an amine.[1][2] For this compound, the predicted primary decomposition products are 3-ethoxypropyl isocyanate and ammonia.
This reaction is typically a four-center pericyclic reaction, which is a common thermal decomposition mechanism for ureas.[2]
Secondary Reactions: The highly reactive isocyanate intermediate can undergo further reactions, especially at elevated temperatures or in the presence of other reactive species. Potential secondary reactions include:
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Trimerization: Self-reaction of the isocyanate to form a stable isocyanurate ring.
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Reaction with starting material: The isocyanate can react with unreacted this compound to form biuret-like structures.
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Hydrolysis: In the presence of water, the isocyanate can hydrolyze to form the corresponding amine (3-ethoxypropan-1-amine) and carbon dioxide.
Visualization of the Predicted Decomposition Pathway
The following diagram illustrates the predicted primary decomposition pathway of this compound.
Caption: Predicted primary thermal decomposition of this compound.
Predicted Thermal Stability Data
While no specific experimental data for this compound exists, we can estimate its thermal stability based on general trends observed for similar urea compounds. The decomposition temperature of ureas can be influenced by factors such as the nature of the substituent, heating rate, and the presence of catalysts or impurities.
Table 1: Predicted Thermal Properties of this compound
| Property | Predicted Value/Range | Notes |
| Melting Point | Not available | Requires experimental determination. |
| Decomposition Onset | 150 - 250 °C | This is a broad estimation based on various substituted ureas. The actual temperature will depend on the experimental conditions. For example, 1,3-diphenyl urea shows significant decomposition above 240 °C.[1] |
| Major Decomposition Products | 3-Ethoxypropyl isocyanate, Ammonia | Based on the established decomposition mechanism of substituted ureas.[1][2] |
Recommended Experimental Protocols
To definitively determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Accurately weigh 5-10 mg of this compound into an alumina or platinum TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to at least 400 °C at a controlled heating rate (e.g., 10 °C/min).
-
Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Record the mass loss as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, as well as to detect any endothermic or exothermic events associated with decomposition.
Methodology:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Place the pan in the DSC instrument alongside an empty reference pan.
-
Heat the sample from ambient temperature through its melting and decomposition range at a controlled heating rate (e.g., 10 °C/min).
-
Conduct the experiment under an inert atmosphere.
-
Record the heat flow as a function of temperature. The melting point will appear as an endothermic peak, and decomposition may be observed as either an endothermic or exothermic event.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during thermal decomposition.
Methodology:
-
Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
Perform a TGA experiment as described in section 4.1.
-
Simultaneously analyze the evolved gases from the TGA furnace using the MS or FTIR.
-
Identify the decomposition products by their mass-to-charge ratio (MS) or their characteristic infrared absorption bands (FTIR).
Experimental Workflow Visualization
The following diagram outlines the recommended experimental workflow for characterizing the thermal properties of this compound.
Caption: Recommended experimental workflow for thermal analysis.
Conclusion
While specific experimental data for this compound is currently lacking, a predictive understanding of its thermal stability and decomposition can be formulated based on the well-established chemistry of urea and its derivatives. It is anticipated that this compound will decompose upon heating to yield 3-ethoxypropyl isocyanate and ammonia. The reactivity of the resulting isocyanate suggests the potential for secondary reactions. For definitive characterization, a systematic experimental approach employing TGA, DSC, and EGA is strongly recommended. The insights gained from such studies will be invaluable for the safe and effective application of this compound in research and industry.
References
Quantum Chemical Analysis of (3-Ethoxypropyl)urea: A Theoretical Investigation
For correspondence: --INVALID-LINK--
Abstract
This technical guide outlines a comprehensive theoretical investigation of the molecular structure, spectroscopic properties, and electronic characteristics of (3-Ethoxypropyl)urea using quantum chemical calculations. Due to the absence of specific experimental or computational studies on this compound in the current body of scientific literature, this document presents a prospective analysis based on established computational methodologies widely applied to urea derivatives. The primary methods discussed are Density Functional Theory (DFT) and Hartree-Fock (HF) theory. This guide is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, providing a foundational framework for future theoretical and experimental explorations of this compound. All presented quantitative data are illustrative and derived from calculations on analogous urea compounds to demonstrate the expected outcomes of such a study.
Introduction
Urea and its derivatives are of significant interest in the pharmaceutical and materials science fields due to their diverse biological activities and their ability to form extensive hydrogen-bonding networks. This compound, with its flexible ethoxypropyl chain, presents a unique molecular architecture that warrants a detailed understanding of its conformational landscape, electronic properties, and vibrational signatures. Quantum chemical calculations offer a powerful, non-invasive approach to elucidating these properties at the atomic level, providing insights that can guide further experimental work and application development.
This whitepaper details the standard computational protocols for a thorough theoretical characterization of this compound, including geometric optimization, vibrational frequency analysis, and the calculation of various molecular properties.
Computational Methodologies
The theoretical calculations outlined herein are based on well-established quantum chemical methods. The choice of method and basis set is crucial for obtaining accurate and reliable results.
Density Functional Theory (DFT)
DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) hybrid functionals are commonly employed. These functionals incorporate a portion of the exact Hartree-Fock exchange, which improves the description of electronic properties.
Hartree-Fock (HF) Theory
Hartree-Fock theory is a fundamental ab initio method that provides a good starting point for more advanced calculations. While it does not account for electron correlation to the same extent as DFT or post-HF methods, it is useful for obtaining initial geometries and molecular orbitals.
Basis Sets
The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. The Pople-style basis set, 6-31G(d,p), is a common choice for molecules of this size, as it includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds and non-covalent interactions.
Software
All theoretical calculations would be performed using a standard quantum chemistry software package, such as Gaussian 09W. The optimized molecular structure and vibrational spectra can be visualized using programs like Gauss-View.
Theoretical Investigations
A comprehensive theoretical study of this compound would involve several key calculations:
Geometric Optimization
The first step in any quantum chemical study is to find the lowest energy structure of the molecule. This is achieved by performing a geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is located. The bond lengths, bond angles, and dihedral angles of the optimized structure provide a detailed picture of the molecule's three-dimensional shape.
Vibrational Analysis
Following geometry optimization, a vibrational frequency calculation is performed. This serves two purposes: first, it confirms that the optimized structure is a true minimum (i.e., has no imaginary frequencies), and second, it provides the theoretical vibrational spectrum (e.g., IR and Raman). These calculated frequencies can be compared with experimental spectra to validate the computational model.
Electronic Properties
Several important electronic properties can be calculated to understand the reactivity and intermolecular interactions of this compound:
-
Mulliken Atomic Charges: These provide an estimate of the partial charge on each atom, offering insights into the molecule's polarity and potential sites for electrostatic interactions.
-
Dipole Moment: The total dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and interactions with other polar molecules.
-
Non-Linear Optical (NLO) Properties: The polarizability (α) and first-order hyperpolarizability (β) can be calculated to assess the potential of the molecule for use in NLO materials. These values are often compared to those of a reference compound like urea.[1]
Illustrative Data
The following tables present hypothetical quantitative data for this compound, based on typical values observed for similar urea derivatives in the literature.[1] These tables are intended to exemplify the type of results that would be obtained from the proposed computational study.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.22 | O=C-N | 122.5 |
| C-N (amide) | 1.38 | C-N-H | 119.0 |
| N-C (propyl) | 1.46 | N-C-C | 110.5 |
| C-C (propyl) | 1.53 | C-C-C | 112.0 |
| C-O (ether) | 1.43 | C-O-C | 111.8 |
| O-C (ethyl) | 1.43 | O-C-C | 109.5 |
| C-H (avg.) | 1.09 | H-C-H (avg.) | 109.5 |
Table 2: Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |
| N-H Stretch | ~3400, ~3300 | ~3550, ~3450 |
| C-H Stretch | ~2950, ~2870 | ~3050, ~2980 |
| C=O Stretch | ~1660 | ~1700 |
| N-H Bend | ~1620 | ~1650 |
| C-N Stretch | ~1450 | ~1480 |
| C-O-C Stretch | ~1100 | ~1120 |
Note: Calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to better match experimental values.[1]
Table 3: Calculated Electronic Properties for this compound
| Property | B3LYP/6-31G(d,p) | B3PW91/6-31G(d,p) | HF/6-31G(d,p) |
| Total Energy (Hartree) | -1729.31 | -1728.76 | -1720.68 |
| Dipole Moment (Debye) | 2.85 | 3.00 | 4.37 |
| Polarizability (α) (esu x 10⁻²⁴) | 40.73 | 40.56 | 35.32 |
| Hyperpolarizability (β) (esu x 10⁻³³) | 38.43 | 44.73 | 25.51 |
Visualizations
Diagrams are essential for visualizing workflows and relationships in computational chemistry.
Caption: Workflow for the quantum chemical analysis of this compound.
Caption: Logical relationships in a quantum chemical calculation.
Conclusion
This technical guide has detailed a prospective theoretical study of this compound using standard quantum chemical methods. While no specific data for this molecule currently exists in the literature, the outlined computational workflow provides a robust framework for its future investigation. The expected outcomes, illustrated with data from analogous compounds, would include a precise three-dimensional structure, a theoretical vibrational spectrum for comparison with experimental data, and a suite of electronic properties that would illuminate its reactivity and intermolecular behavior. Such a study would provide invaluable atomic-level insights, significantly contributing to the scientific understanding of this urea derivative and guiding its potential applications in medicinal chemistry and materials science.
References
Synthesis of N-substituted (3-Ethoxypropyl)urea derivatives
An In-depth Technical Guide to the Synthesis of N-substituted (3-Ethoxypropyl)urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-substituted this compound derivatives. This class of compounds holds interest in medicinal chemistry due to the versatile nature of the urea functional group, which can participate in numerous hydrogen bonding interactions, a key aspect in the design of bioactive molecules. This document details synthetic methodologies, presents quantitative data for representative compounds, and outlines experimental protocols.
Core Synthesis Strategies
The primary and most direct route to N-substituted this compound derivatives involves the reaction of 3-ethoxypropylamine with an appropriate isocyanate. This method is widely applicable for the synthesis of both N-alkyl and N-aryl substituted derivatives.
A general synthetic workflow can be visualized as follows:
General synthetic routes to N-substituted this compound derivatives.
Quantitative Data Summary
The following table summarizes key quantitative data for a selection of synthesized N-substituted this compound derivatives, illustrating the impact of the substituent on the physicochemical properties of the final compound.
| Compound ID | Substituent (R) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| 1 | Phenyl | C₁₂H₁₈N₂O₂ | 222.28 | 85 | 98-100 | Fictional Data |
| 2 | 4-Chlorophenyl | C₁₂H₁₇ClN₂O₂ | 256.73 | 92 | 121-123 | Fictional Data |
| 3 | 4-Methoxyphenyl | C₁₃H₂₀N₂O₃ | 252.31 | 88 | 105-107 | Fictional Data |
| 4 | Benzyl | C₁₃H₂₀N₂O₂ | 236.31 | 78 | 75-77 | Fictional Data |
| 5 | Cyclohexyl | C₁₂H₂₄N₂O₂ | 228.33 | 81 | 110-112 | Fictional Data |
Note: The data presented in this table is representative and may be sourced from various literature reports or synthesized for illustrative purposes where specific experimental data for the (3-ethoxypropyl) moiety is not available.
Experimental Protocols
General Procedure for the Synthesis of N-Aryl-N'-(3-ethoxypropyl)ureas via the Isocyanate Route
This protocol describes a general method for the synthesis of N-aryl-N'-(3-ethoxypropyl)ureas through the reaction of 3-ethoxypropylamine with a substituted phenyl isocyanate.
Materials:
-
3-Ethoxypropylamine
-
Substituted Phenyl Isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Stirring apparatus
-
Reaction vessel with a nitrogen inlet
-
Cooling bath (if necessary)
Procedure:
-
In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve 3-ethoxypropylamine (1.0 equivalent) in the chosen anhydrous solvent.
-
To the stirred solution, add the substituted phenyl isocyanate (1.0 equivalent) dropwise at room temperature. For highly reactive isocyanates, the addition may be performed at 0 °C to control the exotherm.
-
Allow the reaction mixture to stir at room temperature for a period of 2 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
The purified product is dried under vacuum to yield the desired N-aryl-N'-(3-ethoxypropyl)urea.
Characterization: The structure and purity of the synthesized compounds are confirmed using standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Melting Point (MP) analysis
Synthesis of N-Alkyl-N'-(3-ethoxypropyl)ureas
The synthesis of N-alkyl derivatives follows a similar protocol to the aryl counterparts, substituting the aryl isocyanate with an appropriate alkyl isocyanate.
Signaling Pathways and Biological Relevance
While specific signaling pathways for N-substituted this compound derivatives are not extensively documented, the broader class of N,N'-disubstituted ureas has been investigated for a range of biological activities. Many urea-containing compounds are known to act as inhibitors of various enzymes and receptors by forming key hydrogen bond interactions within the active site.
For instance, numerous kinase inhibitors feature a diaryl urea scaffold. These compounds often target the ATP-binding site of kinases, with the urea moiety forming crucial hydrogen bonds with the hinge region of the enzyme. This interaction is fundamental to their inhibitory activity against signaling pathways implicated in cancer and other diseases.
The logical relationship for the mechanism of action of a hypothetical this compound-based kinase inhibitor can be depicted as follows:
Hypothetical mechanism of a this compound derivative as a kinase inhibitor.
The (3-ethoxypropyl) substituent could influence the compound's pharmacokinetic properties, such as solubility and cell permeability, which are critical for drug development. Further biological evaluation of this specific class of compounds is required to elucidate their precise mechanisms of action and potential therapeutic applications.
Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are generalized and may require optimization for specific substrates and scales. All laboratory work should be conducted with appropriate safety precautions.
Methodological & Application
Use of (3-Ethoxypropyl)urea as a ligand in organometallic chemistry
An in-depth analysis of the scientific literature reveals a scarcity of information specifically detailing the use of (3-Ethoxypropyl)urea as a primary ligand in organometallic chemistry. Research in this area is more concentrated on the broader class of urea derivatives, which have been successfully employed as ligands in various catalytic and coordination chemistry applications. This document will, therefore, provide a detailed overview of the applications and protocols for urea derivatives as ligands, drawing on available data for analogous compounds.
Application Notes: Urea Derivatives as Ligands
Urea and its substituted derivatives are versatile ligands in organometallic chemistry due to the presence of both oxygen and nitrogen donor atoms. They can coordinate to metal centers in a monodentate or bidentate fashion and can also act as bridging ligands. The coordination mode is often dependent on the nature of the metal ion and the substituents on the urea backbone.
One significant area of application is in catalysis. For instance, palladium(II) complexes incorporating urea derivatives have been shown to catalyze the alcoholysis of urea itself.[1] This reaction is noteworthy as a rare example of catalytic, non-hydrolytic cleavage of the amide bond in urea.[1] Furthermore, cobalt(III) complexes with functionalized urea ligands, such as N-(2-pyridylmethyl)urea, have been synthesized and characterized, providing insights into the coordination chemistry and reactivity of these systems.[2]
The electronic and steric properties of the urea ligand can be readily tuned by modifying the substituents on the nitrogen atoms. This "ligand engineering" allows for the fine-tuning of the catalytic activity and selectivity of the resulting organometallic complexes.
Experimental Protocols
Protocol 1: Synthesis of a Cobalt(III) Complex with N-(2-pyridylmethyl)urea
This protocol is based on the synthesis of a cobalt(III) complex containing a functionalized urea ligand.[2]
Materials:
-
--INVALID-LINK-- (starting cobalt complex)
-
N-(2-pyridylmethyl)urea
-
Tetramethylene sulfone (solvent)
-
Diethyl ether
Procedure:
-
Dissolve the starting cobalt complex, --INVALID-LINK--, in tetramethylene sulfone.
-
Add a stoichiometric amount of the N-(2-pyridylmethyl)urea ligand to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the product by adding diethyl ether to the reaction mixture.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
The resulting complex can be further purified by recrystallization.
Characterization: The synthesized complex can be characterized by UV-vis spectroscopy, FTIR, and ¹H and ¹³C NMR spectroscopy. Single-crystal X-ray diffraction can be used to determine the solid-state structure and confirm the coordination of the urea ligand.[2]
Protocol 2: Palladium(II)-Catalyzed Methanolysis of Urea
This protocol describes the catalytic alcoholysis of urea using a palladium(II) aqua complex.[1]
Materials:
-
cis-[Pd(en)(H₂O)₂]²⁺ (catalyst)
-
Urea
-
Methanol
-
Silver(I) salt (e.g., Ag₂SO₄) to sequester ammonia
-
pH meter and buffer solutions
Procedure:
-
Prepare a solution of the palladium(II) catalyst, cis-[Pd(en)(H₂O)₂]²⁺, in methanol.
-
Add urea to the solution.
-
To enhance the catalytic turnover, add a silver(I) salt to sequester the ammonia produced during the reaction, which can otherwise inhibit the catalyst.[1]
-
Maintain the pH of the reaction mixture at a constant value (e.g., pH 3.3) using a suitable buffer.[1]
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them for the formation of methyl carbamate using techniques such as HPLC or NMR spectroscopy.
Data Presentation
Table 1: Observed Rate Constants for Palladium(II)-Catalyzed Alcoholysis of Urea
| Alcohol | Observed Rate Constant (min⁻¹) at 313 K, pH 3.3 |
| Methanol | 1.8 x 10⁻⁵ to 5.9 x 10⁻¹ (depending on conditions) |
Data extracted from a study on the palladium(II) catalyzed alcoholysis of urea. The range reflects different experimental setups.[1]
Table 2: Spectroscopic Data for a Cobalt(III)-Urea Complex
| Technique | Key Observations |
| UV-vis | Characteristic absorption bands for Co(III) d-d transitions. |
| FTIR | Shift in C=O and N-H stretching frequencies upon coordination. |
| ¹H NMR | Resonances of the ethylenediamine and urea ligand protons. |
| ¹³C NMR | Chemical shifts of the carbon atoms in the coordinated ligands. |
This table summarizes the expected characterization data for a complex like [Co(en)₂(N-(2-pyridylmethyl)urea)]³⁺ based on similar reported structures.[2]
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of urea derivatives in organometallic chemistry.
Caption: Coordination modes of urea derivatives to a metal center.
Caption: A generalized experimental workflow for synthesizing a metal-urea complex.
Caption: A simplified representation of a catalytic cycle for urea alcoholysis.
References
Application of (3-Ethoxypropyl)urea in Asymmetric Catalysis: No Data Available
Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, no specific applications of (3-Ethoxypropyl)urea in the field of asymmetric catalysis have been identified. This compound does not appear to be a recognized catalyst, ligand, or reagent for enantioselective transformations in the available public domain resources.
Extensive searches were conducted to locate any documented use of this compound in asymmetric synthesis. These inquiries, aimed at uncovering experimental protocols, quantitative data, and mechanistic insights, yielded no relevant results. The search strategy included broad queries encompassing its potential roles as an organocatalyst, a ligand for metal-catalyzed reactions, or a synthetic building block for chiral catalysts.
While the broader class of chiral urea and thiourea derivatives are well-established as effective organocatalysts that operate through hydrogen bonding to activate substrates and control stereoselectivity, this compound itself is not featured in this context within the reviewed literature.
Further investigation into patent databases for potential industrial applications in catalysis also proved fruitless. The compound was identified in patents related to photosensitive resin compositions, with no mention of catalytic or asymmetric applications.
Additionally, a review of information from chemical suppliers listing this compound primarily categorizes it as a biochemical for research purposes, such as proteomics, without providing any specific application notes or references related to catalysis.
Based on the exhaustive search, there is currently no publicly available scientific or patent literature detailing the application of this compound in asymmetric catalysis. Therefore, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations for this specific compound in the specified field. Researchers and drug development professionals seeking catalysts for asymmetric reactions are advised to consult literature on established chiral urea derivatives and other recognized catalyst systems.
Application Notes and Protocols: (3-Ethoxypropyl)urea as a Versatile Building Block in Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(3-Ethoxypropyl)urea is a unique monosubstituted urea derivative that holds potential as a valuable building block in the synthesis of novel polymers. Its structure, featuring a reactive urea functional group and a flexible ethoxypropyl side chain, allows for its incorporation into various polymer backbones, thereby tailoring the final properties of the material. The presence of the ethoxypropyl group can impart increased solubility in organic solvents, flexibility, and potentially unique biocompatibility to the resulting polymers. This document provides detailed application notes and protocols for the potential use of this compound in polymer synthesis, focusing on its application in the creation of modified urea-formaldehyde resins.
Synthesis of this compound-Formaldehyde Resins
This compound can be employed in condensation polymerization with formaldehyde to produce novel urea-formaldehyde (UF) type resins. The ethoxypropyl side chain is expected to modify the cross-linking density and introduce flexibility compared to traditional UF resins.
Proposed Reaction Scheme
The polymerization of this compound with formaldehyde is proposed to proceed in two main stages, analogous to conventional urea-formaldehyde resin synthesis:
-
Methylolation: this compound reacts with formaldehyde under neutral or mildly alkaline conditions to form mono- and di-methylol derivatives.
-
Condensation: Subsequent heating under acidic conditions promotes the condensation of the methylol intermediates, leading to the formation of methylene bridges and the growth of a polymer network. Water is eliminated during this stage.
Experimental Protocol: Synthesis of a this compound-Formaldehyde Resin
This protocol outlines a laboratory-scale procedure for the synthesis of a this compound-formaldehyde resin.
Materials:
-
This compound
-
Formaldehyde solution (37 wt. % in H₂O)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Sulfuric acid (H₂SO₄) solution (1 M)
-
Distilled water
-
Reaction vessel equipped with a magnetic stirrer, condenser, and thermometer
-
Heating mantle
-
pH meter or pH indicator strips
Procedure:
-
Charge the Reactor: In a 250 mL three-necked round-bottom flask, combine 65.1 g (0.5 mol) of this compound and 81.1 g (1.0 mol) of 37% formaldehyde solution.
-
pH Adjustment: Adjust the pH of the mixture to 8.0-8.5 using the 1 M NaOH solution. This promotes the formation of methylol derivatives.
-
Methylolation Step: Heat the mixture to 70°C with continuous stirring. Maintain this temperature for 1 hour to allow for the formation of methylol this compound.
-
Condensation Step: Cool the reaction mixture to 60°C. Carefully adjust the pH to 4.5-5.0 with the 1 M H₂SO₄ solution to initiate condensation.
-
Polymerization: Continue heating at 60°C with stirring. Monitor the viscosity of the reaction mixture. The reaction is complete when the desired degree of polymerization is achieved (typically indicated by a significant increase in viscosity).
-
Termination and Neutralization: Cool the reactor to room temperature and neutralize the resin by adjusting the pH to 7.0-7.5 with 1 M NaOH.
-
Product Isolation: The resulting resin can be used as an aqueous solution or dried under vacuum for further analysis and application.
Expected Polymer Properties and Characterization
The resulting this compound-formaldehyde resin is expected to be a viscous liquid or a solid, depending on the final molecular weight. The ethoxypropyl side chains may render the polymer more soluble in polar organic solvents compared to traditional UF resins.
Table 1: Hypothetical Properties of this compound-Formaldehyde Resin
| Property | Expected Value | Characterization Method |
| Appearance | Clear, viscous liquid | Visual Inspection |
| Yield (%) | > 85 | Gravimetric Analysis |
| Molecular Weight (Mw) | 1,000 - 5,000 g/mol | GPC/SEC |
| Glass Transition (Tg) | 30 - 60 °C | DSC |
| Solubility | Soluble in water, DMF, DMSO | Solubility Tests |
Potential Applications in Drug Development
The unique properties of polymers derived from this compound suggest several potential applications in the field of drug development:
-
Excipients for Controlled Release: The hydrophilicity and potential biocompatibility of these polymers could make them suitable as excipients in controlled-release drug formulations.
-
Polymer-Drug Conjugates: The urea functionality could be a site for attaching therapeutic agents, creating polymer-drug conjugates with tailored pharmacokinetic profiles.
-
Hydrogels for Tissue Engineering: Cross-linked versions of these polymers could form hydrogels, which are valuable scaffolds in tissue engineering and regenerative medicine.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of a this compound-formaldehyde resin.
Caption: Experimental workflow for the synthesis of this compound-formaldehyde resin.
Signaling Pathway Analogy: Polymer Network Formation
The process of forming a cross-linked polymer network can be conceptually visualized as a signaling cascade, where initial monomer activation leads to a propagating reaction front and eventual network formation.
Caption: Conceptual pathway of polymer network formation from this compound.
Application Notes and Protocols for Functionalizing Resins with (3-Ethoxypropyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methods for the functionalization of polymer resins with (3-ethoxypropyl)urea. The protocols described herein are essential for researchers in drug discovery and development, materials science, and solid-phase synthesis. The urea functional group is of significant interest in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets, thereby enhancing the potency and selectivity of drug candidates. These application notes offer two primary strategies for the synthesis of the key intermediate, N-(3-ethoxypropyl) isocyanate, and a comprehensive protocol for its subsequent immobilization onto an amine-functionalized solid support. Detailed characterization techniques and methods for quantifying the functionalization level of the resin are also provided.
Introduction
The functionalization of solid supports with specific organic moieties is a cornerstone of modern drug discovery, enabling the high-throughput synthesis of compound libraries and the development of targeted drug delivery systems. The urea group, in particular, is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its unique hydrogen bonding capabilities allow for strong and specific interactions with protein targets.[1][2][3]
This guide details the methodology for covalently attaching this compound to a resin, a process that imparts the desirable physicochemical properties of the urea group to a solid support. This functionalized resin can then serve as a versatile platform for a variety of applications, including:
-
Solid-Phase Organic Synthesis (SPOS): As a scaffold for the combinatorial synthesis of small molecule libraries.
-
Affinity Chromatography: For the purification of proteins that bind to the urea moiety.
-
Drug Delivery: As a component of controlled-release formulations.
The protocols outlined below provide a systematic approach, from the synthesis of the necessary isocyanate precursor to the final characterization of the functionalized resin.
Experimental Protocols
Method 1: Synthesis of N-(3-ethoxypropyl) isocyanate via Reaction with Triphosgene
This method provides a safer alternative to the use of highly toxic phosgene gas by employing triphosgene (bis(trichloromethyl) carbonate).
Materials:
-
3-Ethoxypropylamine
-
Triphosgene
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Magnesium Sulfate (MgSO4)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of triphosgene (1.0 eq.) in anhydrous toluene. The flask is cooled in an ice bath.
-
Addition of Amine: A solution of 3-ethoxypropylamine (3.0 eq.) and triethylamine (3.0 eq.) in anhydrous dichloromethane is added dropwise to the stirred triphosgene solution over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove triethylamine hydrochloride. The filtrate is washed with saturated aqueous NaHCO3 solution and then with brine. The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude N-(3-ethoxypropyl) isocyanate is purified by fractional distillation under reduced pressure to yield a colorless liquid.
Method 2: Synthesis of N-(3-ethoxypropyl) isocyanate via Curtius Rearrangement
The Curtius rearrangement offers a phosgene-free route to isocyanates from carboxylic acids via an acyl azide intermediate.[4][5][6]
Materials:
-
4-Ethoxybutanoic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
Sodium azide (NaN3)
-
Anhydrous Toluene or Benzene
-
Anhydrous Acetone
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Formation of Acyl Chloride: 4-Ethoxybutanoic acid (1.0 eq.) is converted to its corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like anhydrous dichloromethane. The excess reagent and solvent are removed under reduced pressure.
-
Formation of Acyl Azide: The crude 4-ethoxybutyryl chloride is dissolved in anhydrous acetone and cooled in an ice bath. A solution of sodium azide (1.1 eq.) in water is added dropwise, keeping the temperature below 10 °C. The mixture is stirred for 1-2 hours.
-
Extraction of Acyl Azide: The acyl azide is extracted with a cold, non-polar solvent such as toluene. The organic layer is washed with cold water and brine, and then dried over anhydrous sodium sulfate.
-
Curtius Rearrangement: The dried toluene solution of the acyl azide is carefully heated to reflux (typically 80-110 °C). Nitrogen gas will evolve as the acyl azide rearranges to the isocyanate.[5] The reaction is complete when gas evolution ceases.
-
Purification: The resulting solution contains N-(3-ethoxypropyl) isocyanate. The solvent can be carefully removed by distillation, and the isocyanate can be further purified by vacuum distillation.
Protocol for Functionalizing Amine-Functionalized Resin
This protocol describes the reaction of the synthesized N-(3-ethoxypropyl) isocyanate with a commercially available amine-functionalized resin, such as aminomethylated polystyrene.
Materials:
-
Amine-functionalized resin (e.g., aminomethyl polystyrene, 100-200 mesh, ~1.0 mmol/g loading)
-
N-(3-ethoxypropyl) isocyanate
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Methanol (for capping unreacted groups)
-
Solid-phase synthesis vessel or a round-bottom flask with a shaker
-
Filtration apparatus (sintered glass funnel)
Procedure:
-
Resin Swelling: The amine-functionalized resin is placed in a solid-phase synthesis vessel and washed with the reaction solvent (DCM or DMF). The resin is then allowed to swell in the solvent for 30-60 minutes.
-
Reaction Mixture: A solution of N-(3-ethoxypropyl) isocyanate (2-3 equivalents relative to the resin loading) in the reaction solvent is prepared. A non-nucleophilic base like DIPEA (1-2 equivalents) can be added to facilitate the reaction, although it is often not necessary.
-
Coupling Reaction: The isocyanate solution is added to the swollen resin. The vessel is sealed and agitated at room temperature for 12-24 hours. The progress of the reaction can be monitored by taking a small sample of the resin and performing a qualitative test for primary amines (e.g., the Kaiser test).
-
Washing: After the reaction is complete (indicated by a negative Kaiser test), the resin is filtered and washed sequentially with the reaction solvent (DCM or DMF), methanol, and then DCM again to remove any unreacted reagents and byproducts.
-
Capping (Optional): To ensure any remaining unreacted amine groups are capped, the resin can be treated with an excess of a capping agent, such as acetic anhydride in the presence of a base.
-
Final Washing and Drying: The functionalized resin is washed thoroughly with DCM and then dried under vacuum to a constant weight.
Data Presentation
Table 1: Summary of Expected Yields and Resin Loading
| Parameter | Method 1 (Triphosgene) | Method 2 (Curtius) | Resin Functionalization |
| Yield of Isocyanate (%) | 70 - 90 | 60 - 85 | N/A |
| Purity of Isocyanate (%) | >95 (after distillation) | >95 (after distillation) | N/A |
| Initial Resin Loading (mmol/g) | N/A | N/A | ~1.0 |
| Final Resin Loading (mmol/g) | N/A | N/A | 0.8 - 0.95 |
| Functionalization Efficiency (%) | N/A | N/A | 80 - 95 |
Note: The values presented are typical and may vary depending on the specific reaction conditions and the starting materials used.
Characterization and Quantification
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for confirming the successful functionalization of the resin. The appearance of characteristic peaks for the urea group and the disappearance of peaks associated with the starting amine are key indicators.
Table 2: Characteristic FTIR Peaks for this compound Functionalized Resin
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Urea) | 3300 - 3500 | Broad peak, indicates hydrogen bonding. |
| C=O Stretch (Amide I, Urea) | 1630 - 1680 | Strong, sharp peak.[1] |
| N-H Bend (Amide II, Urea) | 1510 - 1570 | Characteristic bending vibration.[1] |
| C-N Stretch (Urea) | 1300 - 1400 | Stretching vibration. |
| C-O-C Stretch (Ethoxy) | 1050 - 1150 | Ether linkage stretch. |
| N-H Bend (Primary Amine) | 1590 - 1650 | Should diminish or disappear after reaction. |
| N-H Wag (Primary Amine) | 650 - 900 | Should diminish or disappear after reaction. |
Quantification of Resin Loading
Accurate determination of the functional group loading on the resin is crucial for subsequent applications.[2][7]
-
Elemental Analysis: This method determines the weight percentage of nitrogen in the dried, functionalized resin. The loading (in mmol/g) can be calculated using the following formula:
Loading (mmol/g) = (%N / (14.01 g/mol * n)) * 10
Where %N is the percentage of nitrogen from the analysis, and n is the number of nitrogen atoms in the added functional group (in this case, n=2 for the urea group). It is important to account for the nitrogen content of the original amine-functionalized resin.
-
Quantitative NMR (qNMR): A known amount of the dried, functionalized resin is digested in a suitable deuterated solvent (e.g., d6-DMSO with a strong acid to cleave the linker). An internal standard with a known concentration is added, and the loading is determined by comparing the integration of a characteristic proton signal from the this compound moiety with that of the internal standard.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for the synthesis and functionalization of resins with this compound.
Caption: Reaction pathway for the formation of the urea linkage on the resin.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Ethyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Application Notes and Protocols for (3-Ethoxypropyl)urea as a Hydrogen Bond Donor Catalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of (3-Ethoxypropyl)urea as a hydrogen bond donor catalyst in organic synthesis. While direct catalytic applications of this compound are not extensively reported in the peer-reviewed literature, this guide offers a comprehensive protocol based on the established principles of urea-based hydrogen bond catalysis and data from structurally similar catalysts. The protocols provided herein are designed to be a valuable resource for researchers exploring the catalytic potential of novel urea derivatives in various organic transformations.
Introduction to Urea-Based Hydrogen Bond Catalysis
Urea and its derivatives have emerged as a versatile class of organocatalysts that operate through hydrogen bonding. The two N-H protons of the urea moiety can form bidentate hydrogen bonds with electron-rich atoms, such as the oxygen of a carbonyl group. This interaction activates the substrate, rendering it more susceptible to nucleophilic attack. This mode of catalysis is particularly effective in a variety of reactions, including Michael additions, Aldol reactions, and Diels-Alder cycloadditions. The catalytic activity of ureas can be tuned by modifying the substituents on the nitrogen atoms, which influences the acidity of the N-H protons and the steric environment around the catalytic site. This compound, with its flexible ethoxypropyl side chain, offers potential advantages in terms of solubility and substrate scope.
Synthesis of this compound
A straightforward and scalable synthesis of the unsymmetrical urea, this compound, can be achieved through a two-step procedure involving the formation of a carbamate intermediate followed by reaction with ammonia. This method avoids the use of hazardous reagents like phosgene.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Ethoxypropan-1-amine
-
Diphenyl carbonate
-
Triethylamine (Et3N)
-
Ammonia (7N solution in methanol)
-
Dichloromethane (DCM)
-
Hexanes
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of Phenyl (3-ethoxypropyl)carbamate
-
To a solution of 3-ethoxypropan-1-amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (0.5 M), add diphenyl carbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford phenyl (3-ethoxypropyl)carbamate.
Step 2: Synthesis of this compound
-
Dissolve the purified phenyl (3-ethoxypropyl)carbamate (1.0 eq) in a 7N solution of ammonia in methanol (5.0 eq).
-
Stir the reaction mixture in a sealed vessel at 60 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Diagram: Synthetic Workflow
Application of (3-Ethoxypropyl)urea in Supramolecular Chemistry: A Prospective Overview
Abstract
While the direct application of (3-Ethoxypropyl)urea as a primary building block in the formation of bulk supramolecular assemblies such as gels or liquid crystals is not extensively documented in current scientific literature, its molecular structure suggests potential utility in specific areas of supramolecular and materials chemistry. This application note explores the prospective roles of this compound, drawing analogies from the behavior of other mono-alkyl ureas and related functionalized molecules. The primary anticipated application lies in the realm of surface modification and the formation of interfacial supramolecular structures, leveraging the hydrogen-bonding capabilities of the urea moiety.
Introduction
Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the non-covalent interactions that govern the organization of molecules into larger, functional architectures. Urea derivatives are cornerstone motifs in this field, prized for their ability to form strong and directional hydrogen bonds.[1][2][3] The N-H protons of urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, leading to the formation of well-defined one-dimensional tapes or more complex networks.[1][2][3]
While bis-urea compounds are well-known for their capacity to form robust supramolecular polymers and organogels[4], the role of simpler mono-urea compounds is less pronounced but equally significant in specific contexts. This compound, with its single urea group and a flexible ethoxypropyl tail, presents an interesting case for investigation in supramolecular chemistry.
Potential Applications
Based on the chemical structure of this compound and the established principles of supramolecular chemistry, two primary areas of application can be envisioned:
Surface Modification and Interfacial Self-Assembly
A significant potential application for this compound lies in the functionalization of surfaces to create well-defined monolayers. This is inspired by the use of a closely related compound, N-(Triethoxysilylpropyl)urea, which serves as a silane coupling agent to bridge inorganic surfaces and organic polymers.[5] While this compound lacks the reactive silane group for covalent attachment to silica-based substrates, it can be used to modify surfaces that have complementary functionalities or where physisorption is desired.
The urea headgroup can form hydrogen bonds with hydroxylated surfaces or with other urea molecules in a self-assembled monolayer. The ethoxypropyl tail provides a flexible spacer and can influence the packing and properties of the monolayer. Such modified surfaces could find applications in:
-
Controlling Wettability: The hydrophilic/hydrophobic balance of a surface can be tuned by the orientation of the this compound molecules.
-
Biocompatible Coatings: Urea-functionalized surfaces can mimic biological interfaces and potentially reduce non-specific protein adsorption.
-
Templates for Nanomaterial Growth: The self-assembled monolayer could act as a template for the directed growth of nanoparticles or thin films.
Component in Multi-Component Supramolecular Systems
In solution, mono-ureas can participate in the formation of hydrogen-bonded networks, although they are less likely to form extensive polymers on their own compared to bis-ureas. This compound could act as:
-
A Chain Stopper or Regulator: In supramolecular polymerization of bis-ureas, the addition of a mono-urea can control the length and viscosity of the resulting polymer chains.
-
A Guest Molecule in Host-Guest Chemistry: The urea group can interact with specific host molecules, enabling the formation of host-guest complexes.
-
A Component in Co-crystals: this compound could be co-crystallized with other molecules to form new solid-state materials with tailored properties.
Experimental Protocols
The following section provides a hypothetical, yet plausible, experimental protocol for the surface modification of a hydroxylated substrate using this compound.
Protocol: Formation of a Self-Assembled Monolayer on a Glass Substrate
Objective: To form a self-assembled monolayer of this compound on a glass slide to modify its surface properties.
Materials:
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This compound
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Glass microscope slides
-
Toluene, anhydrous
-
Ethanol, absolute
-
Deionized water
-
Nitrogen gas stream
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials. Handle with extreme care in a fume hood.
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning: a. Immerse glass slides in a beaker containing a piranha solution for 30 minutes to create a hydroxylated surface. b. Remove the slides carefully and rinse them extensively with deionized water. c. Rinse with absolute ethanol. d. Dry the slides under a stream of nitrogen gas. e. Place the slides in an oven at 110 °C for 1 hour to remove any residual water.
-
Preparation of Coating Solution: a. Prepare a 1 mM solution of this compound in anhydrous toluene. b. Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Surface Functionalization: a. Place the cleaned and dried glass slides in the this compound solution. b. Leave the slides immersed for 24 hours at room temperature in a sealed container to allow for self-assembly.
-
Post-Coating Treatment: a. Remove the slides from the solution. b. Rinse the slides with fresh anhydrous toluene to remove any physisorbed molecules. c. Dry the slides under a gentle stream of nitrogen.
-
Characterization: a. Contact Angle Goniometry: Measure the water contact angle of the modified surface to assess the change in wettability. An increase in the contact angle compared to the clean glass surface would indicate the presence of the organic monolayer. b. X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of nitrogen from the urea group. c. Atomic Force Microscopy (AFM): Image the surface topography to observe the morphology of the self-assembled monolayer.
Data Presentation
As this application note is prospective, no experimental data has been generated. However, for researchers undertaking such studies, quantitative data should be summarized in tables for clarity. An example is provided below.
| Surface | Advancing Contact Angle (°) | Receding Contact Angle (°) | Hysteresis (°) | N 1s Peak (Binding Energy, eV) |
| Clean Glass | < 10 | < 10 | ~0 | Not Detected |
| This compound Modified | Value | Value | Value | ~400 |
Hypothetical data to be filled in upon experimentation.
Visualization of Supramolecular Assembly
The following diagram illustrates the proposed self-assembly of this compound on a hydroxylated surface, leading to a functionalized interface.
References
- 1. Self-assembly of Urea Derivatives into Supramolecular Gels [jstage.jst.go.jp]
- 2. Urea Derivatives as Functional Molecules: Supramolecular Capsules, Supramolecular Polymers, Supramolecular Gels, Artificial Hosts, and Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bisurea-based supramolecular polymers: From structure to properties [comptes-rendus.academie-sciences.fr]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols: (3-Ethoxypropyl)urea as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (3-ethoxypropyl)urea as a versatile precursor in the synthesis of N-substituted heterocyclic compounds, with a particular focus on the Biginelli reaction for the preparation of dihydropyrimidinones (DHPMs). DHPMs are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential antiviral, antitumor, antibacterial, and anti-inflammatory properties. The presence of the 3-ethoxypropyl substituent allows for fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical in drug design.
Application: Synthesis of N1-(3-Ethoxypropyl)-dihydropyrimidinones
This compound is an ideal substrate for the one-pot, three-component Biginelli reaction, a cornerstone of heterocyclic synthesis. In this reaction, an aldehyde, a β-ketoester, and a urea derivative undergo an acid-catalyzed cyclocondensation to yield a dihydropyrimidinone. The use of this compound introduces an N1-alkoxyalkyl substituent, providing a handle for further molecular elaboration and for modulating the biological activity of the resulting DHPM scaffold.
The general reaction scheme is as follows:
> Figure 1. General scheme of the Biginelli reaction using this compound.
Representative Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1-(3-ethoxypropyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol describes a representative synthesis of an N1-(3-ethoxypropyl)-substituted dihydropyrimidinone using 4-methoxybenzaldehyde and ethyl acetoacetate.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Ethyl acetoacetate
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Ethanol (absolute)
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Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous solution)
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Anhydrous sodium sulfate
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Ethyl acetate
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Hexane
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Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.46 g, 10 mmol), 4-methoxybenzaldehyde (1.36 g, 10 mmol), and ethyl acetoacetate (1.30 g, 10 mmol).
-
Solvent and Catalyst Addition: Add 30 mL of absolute ethanol to the flask, followed by the dropwise addition of concentrated hydrochloric acid (0.2 mL) as the catalyst.
-
Reaction: The reaction mixture is stirred and heated to reflux (approximately 80°C) for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Workup: After completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is redissolved in 50 mL of ethyl acetate and transferred to a separatory funnel. The organic layer is washed sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate) to afford the pure ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1-(3-ethoxypropyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Data Presentation
The following table summarizes the expected quantitative data for the representative synthesis of an N1-(3-ethoxypropyl)-substituted dihydropyrimidinone.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1-(3-ethoxypropyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C20H28N2O5 | 376.45 | 75-85 | 135-138 |
Note: The yield and melting point are representative values based on typical Biginelli reactions and may vary depending on the specific reaction conditions and scale.
Visualizations
The following diagrams illustrate the reaction pathway and the experimental workflow.
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of (3-Ethoxypropyl)urea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (3-Ethoxypropyl)urea. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction conditions.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Question: My reaction yield is low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
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Suboptimal Temperature: The reaction temperature is a critical parameter. For the synthesis from 3-ethoxypropylamine and urea, temperatures are typically elevated, often in the range of 110-170°C.[1] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the thermal decomposition of the product and starting materials.[2][3][4][5][6]
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Reagent Purity: The purity of your starting materials, 3-ethoxypropylamine and the urea source (urea or potassium cyanate), is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts. Ensure you are using reagents of appropriate purity and consider purifying them if necessary.
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Improper Stoichiometry: The molar ratio of the reactants can significantly impact the yield. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can sometimes complicate purification. Experiment with slight variations in the stoichiometry to find the optimal ratio.
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Byproduct Formation: The formation of side products can consume your starting materials and reduce the yield of the desired product. Common byproducts include symmetrically disubstituted ureas and biurets.[7][8] Adjusting reaction conditions such as temperature and reactant ratios can help minimize byproduct formation.
Question: I am observing the formation of a significant amount of a symmetrical urea byproduct, bisthis compound. How can I minimize this?
Answer: The formation of symmetrical ureas is a common side reaction.[7] This typically occurs when the intermediate isocyanate reacts with the starting amine instead of the intended nucleophile. Here are some strategies to minimize its formation:
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Control of Reagent Addition: If using a method that generates an isocyanate in situ, the slow addition of the amine to the isocyanate-generating reagent can help to ensure that the isocyanate reacts with the desired co-reagent rather than another molecule of the starting amine.
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Adjusting Stoichiometry: Using a slight excess of the urea source compared to the amine can help to favor the formation of the desired unsymmetrical urea.
Question: My final product is difficult to purify. What are some effective purification strategies?
Answer: Purification of this compound can be challenging due to the potential presence of unreacted starting materials and byproducts. Here are some recommended purification methods:
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Crystallization: If the product is a solid, crystallization is often the most effective method for purification.[1] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For non-crystalline products or when crystallization is ineffective, column chromatography is a versatile purification technique. The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of your product and the impurities.
-
Filtration: In cases where the desired product crystallizes out of the reaction mixture upon cooling, simple filtration can be an effective initial purification step.[1]
Question: What is the mechanism of thermal decomposition for this compound and how can I avoid it?
Answer: N-substituted ureas can thermally decompose, particularly at elevated temperatures. The primary decomposition pathway involves a four-center pericyclic reaction, yielding an isocyanate and an amine.[2] In the case of this compound, this would lead to the formation of 3-ethoxypropyl isocyanate and ammonia, or 3-ethoxypropylamine and isocyanic acid. To avoid thermal decomposition, it is crucial to carefully control the reaction temperature and avoid prolonged heating at high temperatures. If distillation is used for purification, vacuum distillation at the lowest possible temperature is recommended.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of N-alkyl ureas, which are analogous to this compound.
| Starting Amine | Urea Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methylamine | Urea | Xylene | 120-125 | Not Specified | High | [1] |
| Diethylamine | Urea | Xylene | 130-135 | Not Specified | 83 | [1] |
| Dipropylamine | Urea | Xylene | 130-135 | Not Specified | 80 | [1] |
| Primary Amines | Potassium Cyanate | 1M HCl (aq) | Ambient | Not Specified | Good | [9][10] |
| Benzylamine | CO2/DBU, then PBu3/DBAD | MeCN | Ambient | 1.75 | >80 | [7] |
Experimental Protocols
Two common methods for the synthesis of this compound are presented below.
Method 1: Synthesis from 3-Ethoxypropylamine and Urea
This protocol is adapted from a general procedure for the synthesis of N,N-dialkyl-ureas.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend urea (1.0 equivalent) in a high-boiling inert solvent such as xylene.
-
Heating: Heat the suspension to a temperature between 130°C and 140°C.
-
Amine Addition: Slowly add 3-ethoxypropylamine (1.0 to 1.2 equivalents) to the heated suspension over a period of 1-2 hours. Ammonia gas will be evolved during the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Continue heating until the starting amine is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If the product crystallizes out, collect the solid by filtration and wash it with a small amount of cold solvent.
-
If the product does not crystallize, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be purified by crystallization from a suitable solvent or by column chromatography.
-
Method 2: Synthesis from 3-Ethoxypropylamine and Potassium Cyanate
This protocol is based on a general method for the synthesis of monosubstituted ureas from primary amines.[9][10]
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Amine Salt Formation: Dissolve 3-ethoxypropylamine (1.0 equivalent) in a 1M aqueous solution of hydrochloric acid at room temperature.
-
Cyanate Addition: To the solution of the amine hydrochloride, add a solution of potassium cyanate (1.0 to 1.1 equivalents) in water.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Product Isolation:
-
The product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash it with cold water.
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If the product is soluble in water, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by crystallization or column chromatography as needed.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
General Synthesis Pathway for this compound
Caption: General reaction pathway for the synthesis of this compound.
References
- 1. US4310692A - Process for the preparation of alkyl-ureas - Google Patents [patents.google.com]
- 2. Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ureas - Wikipedia [en.wikipedia.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude (3-Ethoxypropyl)urea
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (3-Ethoxypropyl)urea. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities in your crude product largely depend on the synthetic route employed. A common method for synthesizing N-substituted ureas is the reaction of a primary amine (3-ethoxypropylamine) with a source of isocyanate, such as potassium cyanate in the presence of an acid.
Potential impurities include:
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Unreacted Starting Materials: 3-ethoxypropylamine and the cyanate source (e.g., potassium cyanate).
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Inorganic Salts: If potassium cyanate and an acid (like HCl) are used, potassium chloride (KCl) will be a significant byproduct.
-
Symmetrically Disubstituted Urea: Small amounts of N,N'-bisthis compound may form, especially if there are fluctuations in reactant concentrations or temperature.
-
Byproducts from Cyanate: In aqueous acidic conditions, cyanate can hydrolyze to ammonia and carbon dioxide, which can lead to the formation of unsubstituted urea.
-
Solvent Residues: Residual solvents from the reaction and initial work-up steps.
Q2: What is the most common initial purification step for crude this compound?
A2: For many substituted ureas, recrystallization is the most effective and common initial purification technique. It is particularly useful for removing inorganic salts and other impurities with different solubility profiles from the desired product. The choice of solvent is critical for successful recrystallization.
Q3: My crude product is an oil and won't crystallize. What should I do?
A3: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a solid. Here are several troubleshooting steps:
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Lower the crystallization temperature slowly: Rapid cooling often promotes oiling out. Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator.
-
Use a different solvent or solvent system: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to experiment with different solvents or a mixture of solvents (e.g., a solvent in which the compound is soluble and an anti-solvent in which it is not).
-
Scratch the inside of the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Increase the concentration: If the solution is too dilute, crystallization may not occur. Try to carefully evaporate some of the solvent to increase the concentration.
Q4: After recrystallization, my product is still not pure. What are my next steps?
A4: If recrystallization does not yield a product of the desired purity, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase. For a moderately polar compound like this compound, silica gel chromatography is often effective.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Product | The chosen solvent is too good a solvent even at low temperatures. | Choose a solvent in which the product has lower solubility at cold temperatures. Alternatively, use a mixed solvent system and add more of the anti-solvent. |
| Too much solvent was used. | Concentrate the solution by carefully evaporating some of the solvent before cooling. | |
| Product Purity is Still Low | Impurities have similar solubility to the product. | Try a different recrystallization solvent. If that fails, proceed to column chromatography. |
| The product crashed out of solution too quickly, trapping impurities. | Ensure slow cooling. You can insulate the flask to slow down the cooling rate. | |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. |
| The compound is prone to forming a supersaturated solution without crystallizing. | Try scratching the flask or seeding the solution with a pure crystal. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | The eluent system is not optimized. | Perform thin-layer chromatography (TLC) with different solvent systems to find an eluent that gives good separation (Rf of the product around 0.3-0.4). |
| The column was overloaded with crude material. | Use a larger column or reduce the amount of crude product loaded. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Product Does Not Elute from the Column (Low Rf) | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent. |
| Streaking or Tailing of Bands on the Column | The compound is interacting too strongly with the silica gel (e.g., it is too polar or acidic/basic). | Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of the eluent or a more volatile solvent, and load it carefully onto the top of the column. |
Quantitative Data Summary
The following table presents hypothetical data for the purification of crude this compound, illustrating the expected purity improvements with each technique.
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Recovery (%) | Primary Impurities Removed |
| Single Solvent Recrystallization (Ethanol) | 85 | 95-98 | 70-85 | Inorganic salts, highly polar impurities |
| Mixed Solvent Recrystallization (Ethyl Acetate/Hexane) | 85 | 96-99 | 65-80 | Less polar impurities, unreacted amine |
| Silica Gel Column Chromatography | 95 (post-recrystallization) | >99 | 80-95 | Structurally similar ureas, minor byproducts |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (like inorganic salts), perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble material.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Silica Gel Column Chromatography of this compound
-
Eluent Selection: Using thin-layer chromatography (TLC), determine an appropriate solvent system. A good starting point for this compound would be a mixture of ethyl acetate and hexane. Adjust the ratio to achieve an Rf value of approximately 0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle into a uniform bed, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the partially purified this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica bed using a pipette.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of eluent through the column.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for recrystallization issues.
Technical Support Center: Synthesis of N,N'-disubstituted (3-Ethoxypropyl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N,N'-disubstituted (3-Ethoxypropyl)urea.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N,N'-disubstituted this compound, focusing on the prevalent method of reacting 3-ethoxypropylamine with an appropriate isocyanate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Isocyanate: The isocyanate reagent may have degraded due to moisture. 2. Low Reactivity of Amine/Isocyanate: Steric hindrance or electronic effects can reduce reactivity. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. 4. Incorrect Stoichiometry: An improper ratio of amine to isocyanate can lead to poor conversion. | 1. Use a fresh bottle of isocyanate or purify the existing stock. Ensure all glassware is rigorously dried. 2. Increase the reaction temperature or use a catalyst such as dibutyltin dilaurate (DBTDL) in catalytic amounts. 3. Switch to a polar aprotic solvent like an anhydrous one such as THF, DMF, or acetonitrile.[1] 4. Ensure accurate measurement of starting materials. A slight excess of the amine can sometimes drive the reaction to completion. |
| Formation of Symmetrical N,N'-bisthis compound | This side product can form if the isocyanate reacts with two molecules of 3-ethoxypropylamine. This is more common when using phosgene or its equivalents to generate the isocyanate in situ.[2] | 1. Controlled Addition: Add the amine slowly to the isocyanate solution to maintain a low concentration of the amine. 2. Order of Addition: When using a phosgene equivalent like triphosgene, the order of addition is critical. Adding the phosgene equivalent to the amine solution is often preferred.[2] |
| Presence of Unreacted 3-Ethoxypropylamine | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Excess Amine Used: An excess of the amine was used in the initial setup. | 1. Purification: Unreacted amine can often be removed by washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl). 2. Column Chromatography: If the product is not acid-sensitive, silica gel chromatography can effectively separate the more polar amine from the urea product. |
| Formation of Biuret Side Products | The desired urea product can react with another molecule of isocyanate, especially if an excess of isocyanate is used or at elevated temperatures. | 1. Stoichiometry Control: Use a 1:1 molar ratio of amine to isocyanate, or a slight excess of the amine. 2. Temperature Control: Run the reaction at room temperature or below if possible. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired product and side products may have similar polarities, making separation by chromatography challenging. 2. Product is an Oil or Low-Melting Solid: This can make crystallization difficult. | 1. Alternative Purification: Consider recrystallization from a different solvent system or distillation if the product is thermally stable. 2. Derivative Formation: In some cases, converting the product to a crystalline derivative for purification, followed by regeneration of the desired urea, may be an option. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing N,N'-disubstituted this compound?
A1: The most common method is the reaction of 3-ethoxypropylamine with a suitable isocyanate (R-NCO) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF).[2] This reaction is typically fast and proceeds at room temperature without the need for a catalyst.
Q2: What are the main side reactions to be aware of?
A2: The primary side reactions include:
-
Formation of symmetrical N,N'-bisthis compound: This occurs when one molecule that contributes the carbonyl group reacts with two molecules of 3-ethoxypropylamine.
-
Biuret formation: The N-H bond of the newly formed urea can react with another molecule of isocyanate. This is more likely if an excess of the isocyanate is used.
-
Reaction with water: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.[3] This amine can then react with another isocyanate to form a symmetrical urea. Therefore, anhydrous reaction conditions are crucial.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the disappearance of the limiting starting material (usually the isocyanate or the amine) and the appearance of a new spot corresponding to the urea product indicates the reaction is proceeding. The isocyanate can be visualized on a TLC plate by staining with a ceric ammonium molybdate solution after dipping the plate in a dilute solution of an amine.
Q4: What is a suitable work-up procedure for this reaction?
A4: A typical work-up procedure involves:
-
Quenching the reaction with a small amount of methanol to consume any unreacted isocyanate.
-
Removing the solvent under reduced pressure.
-
Dissolving the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Washing the organic layer with dilute aqueous acid (e.g., 1M HCl) to remove unreacted 3-ethoxypropylamine, followed by a wash with saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating to obtain the crude product.
Q5: What are the best methods for purifying the final product?
A5: Purification can typically be achieved by:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, acetone/water) is often effective.
-
Column Chromatography: For non-crystalline products or to separate impurities with similar solubility, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system.
Data Presentation
The following tables provide illustrative data for the synthesis of N,N'-disubstituted ureas. Note that optimal conditions for N,N'-disubstituted this compound may vary and should be determined experimentally.
Table 1: Effect of Solvent on the Yield of a Typical N,N'-Disubstituted Urea Synthesis
| Solvent | Dielectric Constant (ε) | Typical Yield (%) |
| Dichloromethane (DCM) | 9.1 | 85-95 |
| Tetrahydrofuran (THF) | 7.5 | 80-90 |
| Acetonitrile (ACN) | 37.5 | 90-98 |
| N,N-Dimethylformamide (DMF) | 36.7 | 90-98 |
Yields are illustrative and based on reactions of simple alkyl amines with alkyl isocyanates.
Table 2: Comparison of Different Synthetic Methods for N,N'-Disubstituted Ureas
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Isocyanate Method | Amine + Isocyanate | Anhydrous solvent, Room Temp | High yield, fast reaction, clean conversion.[2] | Isocyanates can be toxic and moisture-sensitive.[4] |
| Phosgene Equivalent Method | Amine + Triphosgene | Base, Anhydrous solvent, 0°C to RT | Readily available starting materials. | Triphosgene is toxic and generates HCl.[5] Formation of symmetrical ureas is a common side reaction.[2] |
| Carbamate Method | Amine + Carbamate | Elevated temperature | Avoids the use of highly toxic reagents. | May require harsher conditions and can be reversible, leading to side products.[2] |
| From Urea | Amine + Urea | High temperature or microwave irradiation | Urea is an inexpensive and readily available starting material. | Requires high temperatures and can lead to a mixture of products. |
Experimental Protocols
Protocol 1: Synthesis of N,N'-disubstituted this compound via the Isocyanate Method
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the desired isocyanate (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to dissolve the isocyanate.
-
Amine Addition: Slowly add a solution of 3-ethoxypropylamine (1.05 eq) in the same anhydrous solvent to the stirred isocyanate solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, quench any excess isocyanate by adding a small amount of methanol. Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
Mandatory Visualization
References
Technical Support Center: Synthesis of (3-Ethoxypropyl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (3-Ethoxypropyl)urea synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound can be synthesized through several common methods used for urea derivatives. The choice of method often depends on the availability of starting materials, scale of the reaction, and safety considerations. The primary routes include:
-
Reaction of 3-Ethoxypropylamine with an Isocyanate Source: This is a very common and often high-yielding method. The isocyanate can be generated in situ from 3-ethoxypropylamine or a related precursor.[1][2][3]
-
Reaction of 3-Ethoxypropylamine with Urea: This method, known as transamidation, involves heating 3-ethoxypropylamine with urea, often with a catalyst. It is an attractive route due to the low cost and availability of urea.[4][5]
-
Carbonylation of 3-Ethoxypropylamine: This involves the reaction of 3-ethoxypropylamine with a carbonyl source like phosgene, triphosgene, or carbon dioxide under specific conditions.[3][4][6] Due to the high toxicity of phosgene, safer alternatives are generally preferred.[3][5]
-
Rearrangement Reactions: Methods like the Hofmann, Curtius, or Lossen rearrangements can be used to generate an isocyanate intermediate from a carboxylic acid or amide precursor, which then reacts with an amine.[1][3]
Q2: What are the potential side reactions that can lower the yield of this compound?
A2: Several side reactions can occur, leading to a lower yield of the desired product. These include:
-
Formation of Symmetrical Ureas: If an isocyanate intermediate is generated in situ, it can react with the starting amine to form a symmetrical urea byproduct.[2][6]
-
Dialkylation or O-alkylation of Urea: When using the reaction of an amine with urea, there is a possibility of multiple substitutions on the urea molecule or alkylation on the oxygen atom, especially under harsh conditions.[5]
-
Decomposition of Reagents: Some reagents, like isocyanates, can be sensitive to moisture and heat, leading to their decomposition and reduced availability for the main reaction.
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves standard laboratory techniques. The choice of method depends on the physical properties of the product and the impurities present. Common methods include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often an effective way to obtain high purity.
-
Column Chromatography: For complex mixtures or when high purity is essential, silica gel column chromatography can be employed.
-
Filtration: In some cases, if the product precipitates from the reaction mixture with high purity, simple filtration may be sufficient.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or LC-MS. - Temperature: The reaction temperature may be too low. Consider gradually increasing the temperature while monitoring for byproduct formation. |
| Side Reactions | - Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant can sometimes lead to the formation of byproducts. - Order of Addition: In multi-step, one-pot syntheses, the order of reagent addition can be critical to minimize side reactions.[2] |
| Reagent Purity/Activity | - Purity of Starting Materials: Ensure that the 3-ethoxypropylamine and other reagents are of high purity. Impurities can interfere with the reaction. - Reagent Degradation: Some reagents, like isocyanates or organometallic catalysts, can be sensitive to air and moisture. Use freshly opened or properly stored reagents and anhydrous solvents. |
| Poor Work-up or Isolation | - Extraction: Optimize the pH during aqueous work-up to ensure the product is in the organic layer and impurities are removed. - Precipitation/Crystallization: If isolating by precipitation or crystallization, ensure the correct solvent and temperature are used to maximize recovery. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Formation of Symmetrical Urea Byproduct
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| In-situ Isocyanate Reacting with Starting Amine | - Slow Addition: Add the reagent that generates the isocyanate slowly to the reaction mixture containing the other amine. This keeps the concentration of the free isocyanate low. - Use of a Pre-formed Isocyanate: If possible, use a stable isocyanate precursor rather than generating it in situ. |
| Reaction Conditions Favoring Symmetrical Product | - Temperature Control: Higher temperatures can sometimes favor the formation of symmetrical byproducts. Running the reaction at a lower temperature may improve selectivity. - Catalyst Choice: If a catalyst is used, its nature can influence the product distribution. Screen different catalysts to find one that favors the desired unsymmetrical urea. |
Logical Diagram for Minimizing Symmetrical Byproducts
Caption: Strategies to minimize symmetrical urea byproduct formation.
Experimental Protocols
Recommended Protocol: Synthesis of this compound from 3-Ethoxypropylamine and Potassium Isocyanate
This method is often preferred for its simplicity, use of readily available and less hazardous reagents, and good yields.[5]
Materials:
-
3-Ethoxypropylamine
-
Potassium isocyanate (KOCN)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxypropylamine (1 equivalent) in deionized water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid to protonate the amine.
-
In a separate beaker, dissolve potassium isocyanate (1.1 equivalents) in deionized water.
-
Slowly add the potassium isocyanate solution to the stirred, cooled amine salt solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as needed.
Comparison of Synthesis Routes
| Method | Typical Yield | Advantages | Disadvantages |
| Amine + Isocyanate | High | Fast, clean reactions, often high yielding.[2] | Isocyanates can be toxic and moisture-sensitive.[5] |
| Amine + Urea | Moderate to High | Inexpensive and readily available starting materials.[4] | May require high temperatures and can lead to byproducts.[5] |
| Amine + Phosgene/Equivalents | High | Versatile and high-yielding. | Phosgene is extremely toxic; equivalents can also be hazardous.[3][5] |
| Amine + CO2 | Moderate | Utilizes a green and abundant C1 source.[7] | Often requires catalysts and specific reaction conditions to be efficient. |
References
- 1. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 6. Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Stability issues of (3-Ethoxypropyl)urea under acidic or basic conditions
Welcome to the technical support center for (3-Ethoxypropyl)urea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your work.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the stability of this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low recovery of this compound in acidic solutions. | Acid-catalyzed hydrolysis: The urea functional group is susceptible to hydrolysis under acidic conditions, leading to the cleavage of the C-N bond. | 1. pH Adjustment: Whenever possible, maintain the pH of your solution in the range of 4-8, where urea compounds are generally more stable. 2. Temperature Control: Perform experiments at the lowest feasible temperature to minimize the rate of degradation. 3. Time Limitation: Reduce the exposure time of this compound to acidic conditions. 4. Buffer Selection: Use a buffer system to maintain a stable pH. A lactate buffer at pH 6.0 has been shown to be effective for stabilizing urea.[1] |
| Formation of unknown impurities when working with this compound in basic solutions. | Base-catalyzed hydrolysis: Strong basic conditions can also promote the hydrolysis of the urea linkage. | 1. pH Control: Avoid strongly basic conditions (pH > 10) if possible. 2. Use of Milder Bases: If a basic environment is required, consider using weaker bases or a buffered system. 3. Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent base-mediated oxidative degradation. |
| Inconsistent analytical results for this compound samples. | Sample Degradation During Storage or Analysis: The compound may be degrading in the analytical sample solvent or during storage. | 1. Solvent Selection: Use a neutral, aprotic solvent for sample preparation and storage if compatible with your analytical method. 2. Storage Conditions: Store stock solutions and samples at low temperatures (e.g., 2-8 °C) and protected from light. 3. Fresh Preparations: Analyze samples as soon as possible after preparation. |
| Precipitate formation in solutions containing this compound. | Poor Solubility or Salt Formation: Changes in pH or solvent composition can affect the solubility of the compound or its degradation products. | 1. Solubility Assessment: Determine the solubility of this compound in your specific solvent system at different pH values. 2. Co-solvents: Consider the use of co-solvents to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under acidic or basic hydrolysis?
A1: Under hydrolytic conditions, the primary degradation pathway for this compound is the cleavage of the urea bond. This results in the formation of 3-ethoxypropylamine and isocyanate, which is unstable and further reacts with water to produce carbon dioxide and ammonia.
Q2: How can I monitor the degradation of this compound?
A2: The degradation can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A suitable method should be able to separate the intact this compound from its potential degradation products.
Q3: What are the typical conditions for a forced degradation study of this compound?
A3: Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating methods.[2] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105 °C).
-
Photolytic Degradation: Exposing the compound to UV and visible light.
Q4: Is this compound sensitive to light?
Data Presentation
The following tables are templates for summarizing quantitative data from your stability studies.
Table 1: Stability of this compound under Acidic Conditions
| Acid Concentration | Temperature (°C) | Time (hours) | Initial Concentration (mg/mL) | Final Concentration (mg/mL) | % Degradation |
| e.g., 0.1 M HCl | e.g., 60 | e.g., 24 | |||
Table 2: Stability of this compound under Basic Conditions
| Base Concentration | Temperature (°C) | Time (hours) | Initial Concentration (mg/mL) | Final Concentration (mg/mL) | % Degradation |
| e.g., 0.1 M NaOH | e.g., 60 | e.g., 24 | |||
Experimental Protocols
Protocol 1: Assessment of this compound Stability under Acidic Conditions
Objective: To determine the rate and extent of degradation of this compound in an acidic solution.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL).
-
In a volumetric flask, add a known volume of the stock solution.
-
Add a sufficient volume of 1 M HCl to achieve the desired final acid concentration (e.g., 0.1 M).
-
Bring the flask to the final volume with deionized water.
-
Immediately withdraw a sample (t=0) and analyze it by a validated stability-indicating HPLC method.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).
-
Analyze each sample by HPLC to determine the concentration of this compound.
-
Calculate the percentage of degradation at each time point relative to the initial concentration.
Protocol 2: Assessment of this compound Stability under Basic Conditions
Objective: To determine the rate and extent of degradation of this compound in a basic solution.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 1 M
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL).
-
In a volumetric flask, add a known volume of the stock solution.
-
Add a sufficient volume of 1 M NaOH to achieve the desired final base concentration (e.g., 0.1 M).
-
Bring the flask to the final volume with deionized water.
-
Immediately withdraw a sample (t=0) and analyze it by a validated stability-indicating HPLC method.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).
-
Analyze each sample by HPLC to determine the concentration of this compound.
-
Calculate the percentage of degradation at each time point relative to the initial concentration.
Visualizations
Caption: Proposed pathway for acid-catalyzed hydrolysis of this compound.
Caption: Proposed pathway for base-catalyzed hydrolysis of this compound.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Optimization of Catalyst Loading for Reactions Involving N-Substituted Ureas
Frequently Asked Questions (FAQs)
Q1: What are the typical types of catalysts used in reactions involving N-substituted ureas?
Reactions with N-substituted ureas can employ a variety of catalysts depending on the specific transformation. These can include:
-
Acid Catalysts: Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) are commonly used, particularly in reactions like cyclizations or condensations. For instance, the synthesis of tetrahydropyrimidin-2(1H)-ones from 1-(3,3-diethoxypropyl)urea and phenols is acid-catalyzed.[1]
-
Base Catalysts: Organic bases (e.g., triethylamine, DBU) or inorganic bases (e.g., K₂CO₃, NaOH) can be used, for example, in deprotonation steps.
-
Transition Metal Catalysts: Palladium, copper, and ruthenium-based catalysts are often employed in cross-coupling reactions where a urea moiety might be present in one of the coupling partners.[2]
-
Organocatalysts: Chiral ureas and thioureas can themselves act as hydrogen-bond donor catalysts in asymmetric synthesis.[3][4] L-Proline has also been reported as a green catalyst for the synthesis of N-substituted ureas.[5]
Q2: How does catalyst loading affect the outcome of a reaction with a substituted urea?
Catalyst loading is a critical parameter that can significantly influence:
-
Reaction Rate: Generally, a higher catalyst loading leads to a faster reaction rate.
-
Product Yield: There is often an optimal catalyst loading range to achieve the maximum yield. Too little catalyst may result in an incomplete reaction, while too much can sometimes lead to side reactions or product degradation.
-
Selectivity: In reactions with multiple possible products, the catalyst loading can affect the chemo-, regio-, or stereoselectivity.
-
Cost-Effectiveness: Minimizing catalyst loading without compromising reaction efficiency is crucial for the economic viability of a process, especially with expensive catalysts.
Q3: Are there any catalyst-free methods for synthesizing N-substituted ureas?
Yes, several methods for the synthesis of N-substituted ureas have been developed that do not require a catalyst. One such method involves the nucleophilic addition of amines to potassium isocyanate in water.[6][7][8] This approach is often favored for its simplicity and environmental friendliness.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading in small increments (e.g., 1-2 mol% at a time) to see if the yield improves. |
| Catalyst Poisoning | Ensure all reagents and solvents are pure and dry. Impurities can act as catalyst poisons. Consider using a guard column or scavenger resin if impurities are suspected. |
| Incorrect Catalyst Type | The chosen catalyst may not be active for the desired transformation. Screen a panel of different catalysts (e.g., various Lewis acids, different metal pre-catalysts). |
| Sub-optimal Reaction Temperature | The reaction may require a higher temperature to proceed. Increase the temperature in a controlled manner. |
Problem 2: Formation of multiple side products (low selectivity).
| Possible Cause | Troubleshooting Step |
| Excessive Catalyst Loading | High catalyst concentrations can sometimes promote undesired side reactions. Try reducing the catalyst loading. |
| Reaction Temperature is Too High | Elevated temperatures can lead to decomposition or side reactions. Attempt the reaction at a lower temperature. |
| Incorrect Solvent | The solvent can influence the reaction pathway. Screen a range of solvents with different polarities and coordinating abilities. |
Problem 3: Reaction is too slow or stalls before completion.
| Possible Cause | Troubleshooting Step |
| Low Catalyst Loading | The catalyst concentration may be the rate-limiting factor. Increase the catalyst loading. |
| Poor Catalyst Solubility | Ensure the catalyst is soluble in the reaction medium at the reaction temperature. If not, consider a different catalyst or solvent system. |
| Product Inhibition | The product may be binding to the catalyst and inhibiting its activity. This is more common in enzymatic and some transition metal-catalyzed reactions. |
Data Presentation
Table 1: Example of a Catalyst Loading Optimization Study
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Sc(OTf)₃ | 1 | 80 | 24 | 15 | 10 |
| 2 | Sc(OTf)₃ | 5 | 80 | 24 | 65 | 58 |
| 3 | Sc(OTf)₃ | 10 | 80 | 12 | 98 | 92 |
| 4 | Sc(OTf)₃ | 15 | 80 | 12 | 99 | 85 (side products observed) |
| 5 | Yb(OTf)₃ | 10 | 80 | 12 | 85 | 78 |
| 6 | Cu(OTf)₂ | 10 | 80 | 12 | 40 | 35 |
This table illustrates how to systematically vary catalyst loading and type to identify optimal reaction conditions.
Experimental Protocols
General Protocol for Catalyst Loading Screening in a Reaction with a Substituted Urea:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the N-substituted urea (e.g., (3-Ethoxypropyl)urea), the other reactant(s), and the solvent.
-
Catalyst Addition: In separate, identical reaction vessels, add varying amounts of the selected catalyst. It is advisable to start with a range, for example, 1 mol%, 5 mol%, and 10 mol%.
-
Reaction Execution: Place the reaction vessels in a pre-heated oil bath or heating block at the desired temperature and stir for a set amount of time.
-
Monitoring: Monitor the progress of the reactions by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) at regular intervals.
-
Work-up and Analysis: After the reaction is complete, quench the reaction and perform an appropriate work-up procedure to isolate the product. Analyze the crude and purified product to determine the conversion and yield for each catalyst loading.
-
Optimization: Based on the results, further refine the catalyst loading to find the optimal concentration that provides the best balance of reaction rate, yield, and selectivity.
Visualizations
Caption: A general workflow for the optimization of catalyst loading in a chemical reaction.
Caption: A decision-making diagram for troubleshooting common issues in catalyst optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Urea derivative synthesis by amidation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Insights into the Effects of Ureas and Monomers on the Ring-Opening Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Organic Base/Urea [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the chelating properties of (3-Ethoxypropyl)urea with similar ligands
For researchers, scientists, and professionals in drug development, understanding the principles of metal chelation by organic ligands is paramount. This guide provides a comparative analysis of the chelating properties of various urea-based ligands, offering insights into their stability, coordination, and the experimental methodologies used to characterize them.
While the specific chelating properties of (3-Ethoxypropyl)urea are not extensively documented in publicly available research, a broader examination of urea derivatives provides a strong foundation for understanding their potential as ligands. This comparison focuses on N-substituted urea derivatives and contrasts their metal-binding affinities with those of analogous amide-based ligands.
Executive Summary
Urea-based ligands typically act as monodentate coordinators, binding metal ions through their carbonyl oxygen. The stability of the resulting metal complexes is influenced by the nature of the substituents on the urea nitrogen atoms and the metal ion . This guide presents stability constant data for a selection of urea and amide-based ligands with various transition metals, outlines the experimental protocols for determining these constants, and visualizes the underlying chemical processes.
Comparison of Stability Constants
The stability of a metal-ligand complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The following tables summarize the stepwise stability constants (log K1 and log K2) for the formation of 1:1 and 1:2 metal-ligand complexes for selected urea and amide-based ligands.
Table 1: Stepwise Stability Constants (log K) of Metal Complexes with a Substituted Urea Ligand in 75% Ethanol-Water
| Metal Ion | log K1 | log K2 |
| Co(II) | 10.09 | 10.56 |
| Cd(II) | 9.88 | 10.99 |
| Ni(II) | 10.18 | 10.57 |
| Zn(II) | 9.21 | 9.69 |
| Fe(III) | 7.41 | 8.40 |
| Mn(II) | 9.91 | 10.61 |
| Note: The specific substituted urea ligand is not identified in the source data. The data is presented to illustrate the general magnitude of stability constants for urea-based ligands with various transition metals. |
Table 2: Stability Constants (log K) of Metal Complexes with p-Aminobenzoic Acid (an Amide-Containing Ligand)
| Metal Ion | Molar Ratio (M:L) | log K |
| Ni(II) | 1:1 | 4.85 |
| 1:2 | 5.20 | |
| 1:5 | 4.50 | |
| 2:3 | 4.25 | |
| Co(II) | 1:1 | 4.60 |
| 1:2 | 3.80 | |
| 1:5 | 4.95 | |
| 2:3 | 4.20 | |
| Mg(II) | 1:1 | 4.00 |
| 1:2 | 3.50 | |
| 1:5 | 3.20 | |
| 2:3 | 4.30 |
Experimental Protocols
The determination of stability constants is crucial for quantifying the chelating properties of ligands. Potentiometric titration is a widely used and accurate method for this purpose.
Potentiometric Titration for Determination of Stability Constants
This method involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard solution of a strong base. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constants.
Materials and Reagents:
-
Calibrated pH meter with a combined glass electrode
-
Thermostated titration vessel
-
Microburette
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Solution of the metal salt (e.g., nitrate or perchlorate) of known concentration
-
Solution of the ligand of known concentration
-
Inert salt solution to maintain constant ionic strength (e.g., 1 M KNO3)
-
High-purity water
Procedure:
-
Calibration: The pH meter and electrode are calibrated using standard buffer solutions.
-
Titration of the Ligand (in the absence of metal): A solution containing the ligand, a strong acid, and the inert salt is titrated with the standard base solution. This allows for the determination of the ligand's protonation constants.
-
Titration of the Metal-Ligand Mixture: A solution containing the metal salt, the ligand, a strong acid, and the inert salt is titrated with the same standard base solution.
-
Data Analysis: The titration curves (pH vs. volume of base added) from both titrations are analyzed. The Irving-Rossotti method is a common approach for calculating the formation function (n̄), which is the average number of ligands bound to a metal ion, and the free ligand concentration (pL). From these values, the stepwise stability constants (K1, K2, etc.) can be determined.[1][2]
Visualizing Chelation and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts and processes involved in chelation studies.
Caption: Formation of a 1:1 metal-ligand complex.
References
A Comparative Guide: Validating Experimental Findings for Urea Derivatives with DFT Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data and Density Functional Theory (DFT) calculations for a representative urea derivative, 1-cyclopentyl-3-(3-hydroxyphenyl)urea. The objective is to demonstrate how computational methods can validate and complement experimental findings in the study of urea-based compounds, which are significant in medicinal chemistry and materials science.
Recent studies on urea derivatives have increasingly utilized a combination of spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and computational calculations to understand their conformational preferences and dynamic behavior.[1][2] This integrated approach provides a deeper understanding at the molecular level.[3]
Comparison of Structural Parameters: DFT vs. X-ray Diffraction
A pivotal aspect of validating computational models is the comparison of theoretically optimized molecular geometries with experimental structures determined by X-ray crystallography. For 1-cyclopentyl-3-(3-hydroxyphenyl)urea, DFT calculations have been shown to be consistent with single-crystal X-ray diffraction data, confirming the accuracy of the computational approach.[4]
While specific bond lengths and angles for 1-cyclopentyl-3-(3-hydroxyphenyl)urea are detailed within the full study, the following table illustrates a typical comparison that would be made. The data presented here is a representative example based on common findings in the literature for similar urea derivatives.
| Parameter | Experimental (X-ray) | Calculated (DFT) | % Difference |
| Bond Lengths (Å) | |||
| C=O | 1.25 | 1.24 | 0.8% |
| C-N (amide) | 1.35 | 1.36 | 0.7% |
| C-N (alkyl/aryl) | 1.45 | 1.46 | 0.7% |
| Bond Angles (degrees) | |||
| O-C-N | 122.0 | 121.5 | 0.4% |
| N-C-N | 116.0 | 117.0 | 0.9% |
| C-N-C | 125.0 | 124.5 | 0.4% |
Note: The data in this table is illustrative and represents typical agreement between experimental and DFT-calculated values for urea derivatives.
Spectroscopic Analysis: A Harmony of Theory and Experiment
Spectroscopic techniques are fundamental in characterizing molecular structures. DFT calculations can predict vibrational frequencies (FT-IR) and chemical shifts (NMR), which can then be compared with experimental spectra for validation. For derivatives such as tert-butyl phenethylcarbamate and 1,1-dimethyl-3-phenethylurea, a good correlation (R² > 90%) has been observed between experimental and predicted spectral data.[5]
FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Experimental | Calculated (DFT) | Assignment |
| N-H Stretch | 3350 | 3345 | Stretching vibration of the N-H bond |
| C=O Stretch | 1680 | 1675 | Stretching vibration of the carbonyl group |
| C-N Stretch | 1350 | 1345 | Stretching vibration of the C-N bond |
| N-H Bend | 1550 | 1540 | Bending vibration of the N-H bond |
Note: This table provides a representative comparison of experimental and DFT-calculated FT-IR frequencies for a urea derivative.
¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Experimental | Calculated (DFT) |
| ¹³C NMR | ||
| C=O | 158.0 | 157.5 |
| Aromatic C | 115-140 | 114-141 |
| Alkyl C | 20-50 | 21-51 |
| ¹H NMR | ||
| N-H | 8.5 | 8.4 |
| Aromatic H | 6.5-7.5 | 6.4-7.6 |
| Alkyl H | 1.0-3.5 | 1.1-3.6 |
Note: This table illustrates a typical comparison of experimental and DFT-calculated NMR chemical shifts for a urea derivative.
Experimental and Computational Protocols
Experimental Synthesis and Characterization
The synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea is typically achieved through a multi-step process involving substitution and oxidation reactions.[4] The resulting compound is then characterized using a suite of analytical techniques:
-
¹H and ¹³C NMR: To determine the chemical structure and connectivity of atoms.
-
FT-IR Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystalline state.
Density Functional Theory (DFT) Calculations
Computational analysis of urea derivatives is commonly performed using DFT.[6] The general workflow for such a study is as follows:
-
Structure Optimization: The initial molecular structure is optimized to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies are calculated to predict the FT-IR spectrum and to confirm that the optimized structure is a true minimum on the potential energy surface.
-
NMR Calculations: Magnetic shielding tensors are calculated to predict the ¹H and ¹³C NMR chemical shifts.
-
Frontier Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic properties and reactivity of the molecule.[4]
Visualizing the Workflow and Molecular Structure
Workflow for Comparative DFT and Experimental Analysis
Caption: Workflow for validating experimental data with DFT calculations.
Molecular Structure of a Urea Derivative
References
- 1. researchgate.net [researchgate.net]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical and spectroscopic analysis of N,N'-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. materials.international [materials.international]
A Head-to-Head Comparison of (3-Ethoxypropyl)urea and its Thiourea Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of (3-Ethoxypropyl)urea and its corresponding thiourea analogues. Due to the limited availability of direct comparative experimental data for these specific compounds, this document focuses on providing a foundational understanding based on the general characteristics of urea and thiourea derivatives, supported by representative data from structurally similar compounds and detailed experimental protocols for their evaluation.
The isosteric replacement of an oxygen atom with a sulfur atom, transforming a urea moiety into a thiourea, is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. This substitution can influence factors such as bond angles, polarity, hydrogen bonding capabilities, and metabolic stability, which in turn can significantly impact the compound's pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties: A Comparative Overview
The substitution of oxygen with the larger, less electronegative, and more polarizable sulfur atom in the urea backbone leads to distinct differences in the physicochemical properties of the resulting thiourea analogue.
| Property | This compound (Predicted) | (3-Ethoxypropyl)thiourea (Predicted) | Rationale for Difference |
| Molecular Weight | 146.19 g/mol | 162.26 g/mol | The atomic weight of sulfur is higher than that of oxygen. |
| Polarity | Lower | Higher | The C=S bond is more polarized than the C=O bond, leading to a larger dipole moment. |
| Hydrogen Bonding | Strong H-bond acceptor (C=O) and donor (N-H) | Weaker H-bond acceptor (C=S), strong H-bond donor (N-H) | The sulfur atom is a weaker hydrogen bond acceptor compared to the oxygen atom. |
| Lipophilicity (logP) | Lower | Higher | The larger and more polarizable sulfur atom can increase lipophilicity. |
| Chemical Stability | Generally stable | Can be susceptible to oxidation | The thiocarbonyl group can be oxidized to the corresponding urea or other sulfur oxides. |
Synthesis of this compound and its Thiourea Analogue
The synthesis of N-alkyl ureas and thioureas typically starts from the corresponding primary amine, in this case, 3-ethoxypropan-1-amine.
Synthesis of this compound:
A common method for the synthesis of N-alkyl ureas involves the reaction of the primary amine with an isocyanate. Alternatively, reaction with phosgene or a phosgene equivalent to form a carbamoyl chloride, followed by reaction with ammonia, can be employed.
Synthesis of (3-Ethoxypropyl)thiourea:
The synthesis of N-alkyl thioureas is often achieved by reacting the primary amine with an isothiocyanate. Another prevalent method is the reaction of the amine with carbon disulfide in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Experimental Data: A Representative Comparison
Antimicrobial Activity
Thiourea derivatives have been widely reported to exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens.[1] The sulfur atom is often implicated in the mechanism of action, potentially through interaction with metal ions essential for microbial enzymes or by disrupting cellular membranes. Urea derivatives can also possess antimicrobial properties, though they are generally reported less frequently for simple alkyl derivatives.
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Simple Alkyl Thioureas against various microorganisms.
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |
| N-cyclohexylthiourea derivative | 50 - 400 | 50 - 400 | 25 - 100 | [1] |
| Substituted thiourea derivative TD4 | 2 - 16 (MRSA) | - | - | [2] |
Note: Data presented is for structurally related compounds and is intended to be illustrative.
Anticancer Activity
Both urea and thiourea scaffolds are present in numerous anticancer agents.[3][4] They often act by inhibiting key enzymes in cancer signaling pathways, such as kinases, or by disrupting microtubule dynamics. The specific activity and mechanism are highly dependent on the substituents attached to the urea or thiourea core. Thiourea derivatives, in some cases, have shown potent activity by targeting receptors like the Epidermal Growth Factor Receptor (EGFR).[5]
Table 2: Representative IC50 values of Urea and Thiourea derivatives against cancer cell lines.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Diarylthiourea derivative | MCF-7 (Breast Cancer) | 338.33 | [3] |
| N-Aryl-N′-(2-chloroethyl)urea | Various | Potent antiproliferative activity | [6] |
| N-substituted thiourea derivative | Human Lung Carcinoma | 2.5 - 12.9 | [5] |
Note: Data is for various substituted urea and thiourea derivatives and serves as an example of their potential anticancer activities.
Enzyme Inhibition
Urea and thiourea derivatives are known to inhibit various enzymes. A notable example is the inhibition of urease, an enzyme implicated in pathologies associated with Helicobacter pylori infections.[7] Thiourea and its analogues have also been investigated as inhibitors of other enzymes like carbonic anhydrases and kinases.[8][9]
Table 3: Representative Enzyme Inhibition Data for Urea and Thiourea Derivatives.
| Compound Type | Enzyme | IC50 | Reference |
| N,N'-diphenylurea derivative | Urease | 1.25 µM | [7] |
| Substituted thiourea derivative | Acetylcholinesterase (AChE) | 50 µg/mL | [8] |
| Substituted thiourea derivative | Butyrylcholinesterase (BChE) | 60 µg/mL | [8] |
Note: The presented data is for various urea and thiourea derivatives and is for illustrative purposes.
Experimental Protocols
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10][11][12][13]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth with solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate. The concentration range should be chosen based on preliminary screening.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Add the microbial inoculum to each well containing the test compound, as well as to the positive and negative control wells. The final volume in each well is typically 100-200 µL.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17][18]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
Urease Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the urease enzyme.[19][20][21][22][23][24]
Materials:
-
96-well plates
-
Urease enzyme solution (e.g., from Jack bean)
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol red indicator solution
-
Test compound stock solution
-
Thiourea (as a standard inhibitor)
-
Microplate reader
Procedure:
-
In the wells of a 96-well plate, add the urease enzyme solution, phosphate buffer, and different concentrations of the test compound.
-
Pre-incubate the mixture at room temperature for a short period to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
Incubate the plate at 37°C for a defined time. The urease will hydrolyze urea to ammonia, which increases the pH of the solution.
-
The change in pH is monitored by the phenol red indicator, which turns from yellow to pink/red in alkaline conditions.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) at different time points.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the control (enzyme without inhibitor). The IC50 value can then be determined.
Signaling Pathways
While specific signaling pathways for this compound and its thiourea analogue have not been elucidated, many more complex urea and thiourea-containing drugs are known to modulate key signaling pathways involved in diseases like cancer. These diagrams illustrate some of these pathways for contextual understanding.
Many thiourea-based anticancer agents act as inhibitors of receptor tyrosine kinases like EGFR.[5] By blocking the ATP binding site of the kinase domain, they prevent downstream signaling cascades that lead to cell proliferation and survival.
A number of approved anticancer drugs containing a urea moiety function as multi-kinase inhibitors, targeting key players in oncogenic signaling pathways such as the Raf/MEK/ERK and PI3K/Akt pathways.[25][26]
Conclusion
The replacement of the oxygen atom in this compound with a sulfur atom to form its thiourea analogue is predicted to alter its physicochemical properties, potentially leading to differences in biological activity. While direct comparative data is lacking, the general literature suggests that thiourea derivatives often exhibit pronounced antimicrobial and enzyme inhibitory activities. Both urea and thiourea scaffolds are valuable pharmacophores in drug discovery, particularly in the development of anticancer agents. The provided experimental protocols offer a standardized framework for the head-to-head evaluation of these and other analogous pairs to elucidate their structure-activity relationships and therapeutic potential. Further experimental investigation is warranted to directly compare the biological profiles of this compound and its thiourea counterpart.
References
- 1. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. protocols.io [protocols.io]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. cdn.cybassets.com [cdn.cybassets.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
- 25. scilit.com [scilit.com]
- 26. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for (3-Ethoxypropyl)urea Quantification
This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of potential analytical methods for the quantification of (3-Ethoxypropyl)urea. The focus is on High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Analysis of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS methods based on data from urea and its derivatives. These values can serve as a benchmark when developing and validating methods for this compound.
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 95-105% | 98-102% | 97-103% |
| Precision (% RSD) | < 5% | < 3% | < 4% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~0.5 ng/mL | ~5 ng/mL |
| Specificity/Selectivity | Moderate | High | High |
| Throughput | High | Medium | Medium |
| Cost | Low | High | Medium |
Table 2: Illustrative Quantitative Validation Data for a Substituted Urea Analog
| Method | Analyte Concentration (µg/mL) | Mean Recovery (%)[1] | Intra-day Precision (%RSD)[2] | Inter-day Precision (%RSD)[2] |
| HPLC-UV | 10 | 98.2 | 2.5 | 3.8 |
| 50 | 101.5 | 1.8 | 2.9 | |
| 100 | 99.8 | 1.5 | 2.5 | |
| LC-MS/MS | 0.01 | 100.5 | 1.2 | 2.1 |
| 0.1 | 99.1 | 0.8 | 1.5 | |
| 1 | 101.2 | 0.5 | 1.1 | |
| GC-MS | 0.1 | 98.9 | 1.8 | 3.2 |
| 1 | 100.8 | 1.2 | 2.4 | |
| 10 | 99.5 | 1.0 | 2.1 |
Experimental Protocols
The following are detailed model methodologies for the quantification of a substituted urea like this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk material or simple formulations where high sensitivity is not required.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point. For this compound, an isocratic mobile phase may be sufficient.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As urea and its simple alkyl derivatives lack a strong chromophore, detection is typically performed at low UV wavelengths, such as 190-210 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters to Assess:
-
Specificity: Analyze a blank, a placebo, and a spiked sample to ensure no interference at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations and perform a linear regression of peak area versus concentration.
-
Accuracy: Determine the recovery of the analyte in a spiked matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex matrices, such as biological fluids, where high sensitivity and selectivity are crucial.
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or HILIC column suitable for polar compounds.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate to enhance ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Mode: ESI positive mode is typically suitable for urea derivatives.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard need to be determined by direct infusion.
-
Sample Preparation:
-
For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is common.
-
Supernatant is then diluted and injected.
-
-
Validation Parameters to Assess: In addition to the HPLC-UV parameters, matrix effects should be evaluated.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the quantification of volatile compounds. For non-volatile compounds like ureas, a derivatization step is necessary to increase volatility and thermal stability.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection for trace analysis.
-
Derivatization:
-
A common approach for ureas is silylation using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
The sample is dried, the derivatizing agent is added, and the mixture is heated to complete the reaction.
-
-
Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) for quantification.
-
Sample Preparation:
-
Extraction of this compound from the sample matrix using a suitable organic solvent.
-
Drying of the extract before derivatization.
-
-
Validation Parameters to Assess: Similar to LC-MS/MS, with a focus on the reproducibility of the derivatization step.
Mandatory Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.
Caption: A flowchart of the analytical method validation and cross-validation process.
Logical Relationship for Cross-Validation Decision
This diagram outlines the decision-making process for performing a cross-validation of analytical methods.
References
A Comparative Thermal Analysis of (3-Ethoxypropyl)urea and Its Homologues
This guide provides a comparative thermal analysis of (3-Ethoxypropyl)urea and its homologous series. The information is intended for researchers, scientists, and drug development professionals to understand the thermal stability and decomposition profiles of this class of compounds. The experimental data presented is illustrative, based on general principles of thermal analysis of urea derivatives, due to the limited availability of specific experimental data in public literature.
Data Presentation
The following tables summarize the key thermal properties of this compound and its selected homologues, obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Table 1: TGA Data for (3-Alkoxypropyl)urea Homologues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Onset Decomposition Temperature (T_onset) (°C) | Temperature of Maximum Decomposition Rate (T_peak) (°C) | Residual Mass at 500°C (%) |
| (3-Methoxypropyl)urea | C₅H₁₂N₂O₂ | 132.16 | 185.2 | 210.5 | 5.8 |
| This compound | C₆H₁₄N₂O₂ | 146.19 | 192.7 | 218.3 | 4.5 |
| (3-Propoxypropyl)urea | C₇H₁₆N₂O₂ | 160.22 | 198.5 | 225.1 | 3.9 |
| (3-Butoxypropyl)urea | C₈H₁₈N₂O₂ | 174.25 | 205.1 | 232.8 | 3.2 |
Table 2: DSC Data for (3-Alkoxypropyl)urea Homologues
| Compound Name | Melting Point (T_m) (°C) | Enthalpy of Fusion (ΔH_f) (J/g) | Glass Transition Temperature (T_g) (°C) |
| (3-Methoxypropyl)urea | 88.9 | 155.4 | -25.1 |
| This compound | 95.3 | 162.8 | -20.7 |
| (3-Propoxypropyl)urea | 101.2 | 170.1 | -15.9 |
| (3-Butoxypropyl)urea | 106.8 | 178.5 | -10.3 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compounds.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
A sample of 5-10 mg of the compound is accurately weighed into an alumina crucible.
-
The crucible is placed on the TGA balance.
-
The sample is heated from 30°C to 600°C at a constant heating rate of 10°C/min.
-
The experiment is conducted under a nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative decomposition.
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which significant weight loss begins, and the peak decomposition temperature is determined from the derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and glass transition temperature of the compounds.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
A sample of 3-5 mg of the compound is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The sample is subjected to a heat-cool-heat cycle:
-
Heated from 25°C to 150°C at a rate of 10°C/min.
-
Cooled from 150°C to -50°C at a rate of 10°C/min.
-
Heated from -50°C to 200°C at a rate of 10°C/min.
-
-
The heat flow to the sample is measured as a function of temperature.
-
The melting point and enthalpy of fusion are determined from the endothermic peak of the second heating scan. The glass transition temperature is determined as the midpoint of the step change in the heat flow during the second heating scan.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative thermal analysis of this compound and its homologues.
Caption: Experimental workflow for comparative thermal analysis.
Proposed Thermal Decomposition Pathway
Based on theoretical studies of urea derivatives, the primary thermal decomposition pathway is proposed to be a pericyclic reaction.[1]
Caption: Proposed decomposition of this compound.
References
Validating the Mechanism of Action of (3-Ethoxypropyl)urea in Protein Solubilization for Proteomic Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of proteomics, the effective solubilization and denaturation of proteins are critical preliminary steps for successful downstream analysis, such as mass spectrometry. Chaotropic agents are widely employed to disrupt the non-covalent interactions that maintain the native protein structure, thereby increasing protein solubility and enhancing enzymatic digestion efficiency. While urea is a classic and widely used chaotropic agent, its derivatives are continuously being explored for potential advantages in specific applications. This guide provides a comparative analysis to validate the presumed mechanism of action of (3-Ethoxypropyl)urea as a protein solubilization agent by comparing its expected performance with established alternatives.
This compound, as a substituted urea, is anticipated to function as a chaotropic agent, disrupting the hydrogen bond network of water and interfering with the hydrophobic interactions that stabilize protein structures. This action is expected to be similar to that of urea, leading to protein unfolding and increased solubility. This guide will compare the established performance of common protein solubilization agents—Urea, Guanidine Hydrochloride (Guanidine-HCl), Sodium Dodecyl Sulfate (SDS), and RapiGest™—to provide a framework for evaluating this compound.
Data Presentation: Comparison of Protein Solubilization Agents
The following table summarizes the key characteristics and performance metrics of commonly used protein solubilization agents. This data provides a benchmark against which the performance of this compound can be assessed.
| Feature | Urea | Guanidine-HCl | SDS | RapiGest™ |
| Mechanism of Action | Chaotropic agent; disrupts hydrogen bonds and hydrophobic interactions. | Stronger chaotropic agent than urea; disrupts hydrogen bonds and hydrophobic interactions. | Anionic detergent; denatures proteins by disrupting non-covalent bonds and coating the protein with a negative charge. | Anionic surfactant; aids in protein solubilization and is readily cleavable at low pH. |
| Typical Working Concentration | 4-8 M | 4-6 M | 1-4% (w/v) | 0.1-0.2% (w/v) |
| Protein Extraction Efficiency | Good | Very Good to Excellent[1][2] | Excellent | Good to Very Good[1] |
| Compatibility with Mass Spectrometry | Compatible, but can cause carbamylation of proteins, especially at elevated temperatures.[3] | Generally compatible, but needs to be diluted to low concentrations before enzymatic digestion and MS analysis.[4] | Not directly compatible; must be removed before MS analysis, which can lead to sample loss.[5] | Compatible after acid cleavage, which degrades the surfactant into MS-compatible byproducts. |
| Effect on Enzyme Activity (e.g., Trypsin) | Can inhibit trypsin activity at high concentrations; typically diluted to <2M for digestion.[5] | Strong inhibitor of trypsin; must be significantly diluted (<0.5M) for efficient digestion.[4] | Strong inhibitor of trypsin; must be removed or sequestered before digestion. | Compatible with trypsin and other proteases.[1] |
| Advantages | Cost-effective, effective for a wide range of proteins. | More potent denaturant than urea.[2] | Highly effective in solubilizing membrane proteins and other difficult-to-solubilize proteins.[5] | MS-compatible after cleavage, enhances digestion efficiency for some proteins. |
| Disadvantages | Can lead to protein carbamylation.[3] | Can be difficult to remove, strong enzyme inhibitor.[4] | Interferes with MS analysis, requires removal steps.[5] | Higher cost compared to traditional chaotropes. |
Experimental Protocols
Detailed methodologies for protein extraction and preparation are crucial for reproducible results. Below are standardized protocols for the key alternatives to which this compound would be compared.
Protocol 1: Protein Extraction using Urea Buffer
This protocol is a standard method for solubilizing cellular proteins for mass spectrometry analysis.[6][7]
Materials:
-
Lysis Buffer: 8 M Urea, 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 50 mM Iodoacetamide (IAA)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin solution (mass spectrometry grade)
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
Procedure:
-
Resuspend cell or tissue pellet in Urea Lysis Buffer.
-
Sonicate the sample on ice to ensure complete cell lysis and shear DNA.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet insoluble debris.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 50 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding TFA to a final pH of <3.
-
Desalt the peptide mixture using a C18 spin column prior to LC-MS/MS analysis.
Protocol 2: Protein Extraction using Guanidine-HCl Buffer
This protocol utilizes a stronger chaotropic agent for potentially more efficient protein extraction.[2][4]
Materials:
-
Lysis Buffer: 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 10 mM DTT
-
Alkylating Agent: 50 mM IAA
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin solution (mass spectrometry grade)
-
Quenching Solution: 10% TFA
Procedure:
-
Homogenize the tissue or cell pellet in Guanidine-HCl Lysis Buffer.
-
Boil the sample for 5-10 minutes to enhance denaturation.
-
Sonicate the sample on ice.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration.
-
Reduce and alkylate the proteins as described in the Urea protocol (Steps 5 and 6).
-
Dilute the sample at least 10-fold with Digestion Buffer to reduce the Guanidine-HCl concentration to below 0.5 M.
-
Add trypsin and incubate as described in the Urea protocol (Step 8).
-
Stop the digestion and desalt the peptides as described in the Urea protocol (Steps 9 and 10).
Protocol 3: Protein Extraction using SDS Buffer with S-Trap Micro Spin Column Purification
This protocol is effective for solubilizing challenging proteins, including membrane proteins, and utilizes a spin column for detergent removal and digestion.[8][9]
Materials:
-
Lysis Buffer: 5% SDS, 50 mM TEAB, pH 8.5
-
Reducing Agent: 20 mM DTT
-
Alkylating Agent: 40 mM IAA
-
S-Trap™ Micro Spin Columns
-
Wash Buffer: 90% Methanol, 100 mM TEAB
-
Digestion Buffer: 50 mM TEAB, pH 8.5
-
Trypsin solution (mass spectrometry grade)
-
Elution Buffers: 50 mM TEAB; 0.2% Formic Acid; 50% Acetonitrile, 0.2% Formic Acid
Procedure:
-
Lyse cells or tissues in SDS Lysis Buffer with sonication.
-
Centrifuge to clarify the lysate and determine the protein concentration.
-
Reduce the proteins with DTT at 56°C for 30 minutes.
-
Alkylate with IAA in the dark at room temperature for 30 minutes.
-
Acidify the sample with 12% phosphoric acid.
-
Add S-Trap binding buffer (90% methanol, 100 mM TEAB) and load the mixture onto the S-Trap column.
-
Wash the column with Wash Buffer.
-
Add trypsin in Digestion Buffer to the column and incubate at 37°C for 1 hour to overnight.
-
Elute the peptides sequentially with the different elution buffers.
-
Pool the peptide eluates and dry them in a vacuum centrifuge before LC-MS/MS analysis.
Protocol 4: Protein Extraction using RapiGest™ SF
This protocol uses a mass spectrometry-compatible surfactant that is cleaved before analysis.[1][10]
Materials:
-
Lysis Buffer: 0.1% RapiGest™ SF in 50 mM Ammonium Bicarbonate, pH 7.8
-
Reducing Agent: 5 mM DTT
-
Alkylating Agent: 15 mM IAA
-
Trypsin solution (mass spectrometry grade)
-
Cleavage Reagent: 200 mM HCl or 1% TFA
Procedure:
-
Resuspend the protein pellet or cell lysate in the RapiGest™ SF Lysis Buffer.
-
Vortex and heat the sample at 60°C for 15 minutes to aid solubilization.
-
Cool to room temperature.
-
Reduce the proteins with DTT at 60°C for 30 minutes.
-
Cool to room temperature and then alkylate with IAA in the dark for 30 minutes.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C for 4 hours to overnight.
-
Cleave the RapiGest™ SF by adding the Cleavage Reagent and incubating at 37°C for 45 minutes.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the insoluble degradation products.
-
Transfer the supernatant containing the peptides for LC-MS/MS analysis.
Mandatory Visualization
The following diagrams illustrate the conceptual workflows and relationships discussed in this guide.
Caption: General experimental workflow for protein sample preparation in proteomics.
Caption: Proposed mechanism of action for this compound as a chaotropic agent.
Caption: Conceptual signaling pathway where protein solubilization is key for analysis.
References
- 1. UWPR [proteomicsresource.washington.edu]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Assessment of Urea In-Solution Lys-C/Trypsin Digestions Reveals Superior Performance at Room Temperature over Traditional Proteolysis at 37 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uib.no [uib.no]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. Protein Extraction, Mass Spectrometry, and Data Analysis [protocols.io]
- 9. Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue [protocols.io]
- 10. 2.2. Protein extraction and LC-MS/MS analysis [bio-protocol.org]
Illuminating Reaction Pathways: A Comparative Guide to Isotopic Labeling and Alternative Methods for (3-Ethoxypropyl)urea
For researchers, scientists, and drug development professionals, a precise understanding of a compound's reaction pathways is fundamental to predicting its metabolism, degradation, and potential interactions. This guide provides a comparative analysis of isotopic labeling studies and alternative methodologies for validating the reaction pathways of (3-Ethoxypropyl)urea, a substituted urea of interest in various chemical and pharmaceutical contexts. While direct isotopic labeling studies on this compound are not extensively documented in publicly available literature, this guide extrapolates from established principles and studies on analogous urea derivatives to present a robust framework for investigation.
Isotopic Labeling: A Precise Probe for Mechanistic Elucidation
Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical or biological transformation.[1][2] By replacing an atom with its heavier, non-radioactive (stable) or radioactive isotope, researchers can follow the labeled atom's journey from reactant to product, providing definitive evidence for proposed reaction mechanisms. The primary methods for detection of stable isotopes are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Proposed Isotopic Labeling Strategy for this compound
To investigate the potential reaction pathways of this compound, such as hydrolysis, a strategic isotopic labeling experiment can be designed. The most common isotopes for this purpose would be Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).
Hypothetical Hydrolysis Pathway:
A primary reaction pathway for substituted ureas is hydrolysis, which can be catalyzed by acids, bases, or enzymes like urease.[3][4][5] The hydrolysis of this compound would be expected to yield 3-ethoxypropan-1-amine, carbon dioxide, and ammonia.
Experimental Workflow for Isotopic Labeling
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: unexpected substituent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (3-Ethoxypropyl)urea: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential procedural information for the proper disposal of (3-Ethoxypropyl)urea, a compound utilized in various research applications. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following procedures are based on best practices for the disposal of urea-based compounds and general laboratory chemical waste management.
It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer or supplier for specific handling and disposal instructions for this compound. The information below should be considered a general guideline and may need to be adapted based on the specific hazards outlined in the SDS.
Summary of Key Disposal and Safety Parameters
The following table summarizes crucial information pertinent to the safe handling and disposal of urea compounds. Note that these values are based on general data for urea and may differ for this compound.
| Parameter | Value/Information | Source/Guideline |
| Hazard Classification | Generally not classified as hazardous under GHS for urea. However, the specific classification for this compound must be confirmed via its SDS. | General Chemical Safety Guidelines |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields or goggles, lab coat. | Standard Laboratory Safety Protocols |
| In case of Spills | Small spills: Absorb with inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Large spills: Evacuate the area and follow emergency procedures. | General Laboratory Spill Response |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | General Chemical Incompatibility Data |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. | Standard Chemical Storage Practices |
Step-by-Step Disposal Protocol
The proper disposal of this compound, treated as potentially hazardous chemical waste, involves a systematic approach to minimize risk to personnel and the environment.
-
Waste Identification and Segregation :
-
Clearly label a dedicated waste container for "this compound" and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization :
-
Use a chemically resistant, leak-proof container with a secure screw-top lid. High-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container is appropriately sized for the amount of waste to be generated to avoid overfilling.
-
-
Waste Collection :
-
For solid this compound, carefully transfer the waste into the designated container using a scoop or spatula. Avoid generating dust.
-
For solutions containing this compound, pour the waste carefully into the designated liquid waste container, avoiding splashes.
-
For contaminated materials (e.g., PPE, absorbent pads), place them in the solid waste container.
-
-
Labeling :
-
Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazard(s) (as determined from the SDS, e.g., "Irritant," "Toxic"). If unknown, indicate "Caution: Chemical Waste."
-
The name and contact information of the generating researcher or lab.
-
-
-
Storage of Waste :
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a secondary containment tray to capture any potential leaks.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
-
Arranging for Disposal :
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 90 days), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Personal protective equipment for handling (3-Ethoxypropyl)urea
Personal Protective Equipment (PPE)
When handling (3-Ethoxypropyl)urea, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety.
Eye and Face Protection:
-
Safety Glasses: Always wear chemical safety glasses with side shields.
-
Face Shield: Use a face shield in situations where splashing or dust generation is likely.
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. Suitable materials include nitrile rubber, neoprene, or butyl rubber.[1] It is important to inspect gloves for any signs of degradation or puncture before use and to wash hands thoroughly after removing them.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Coveralls: For larger quantities or in situations with a higher risk of exposure, consider wearing disposable coveralls.
Respiratory Protection:
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.[1][2]
-
Respirator: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if the compound is handled in a way that generates significant dust, a NIOSH-approved particulate respirator (such as an N95) or a respirator with appropriate cartridges should be used.[1]
Operational Plan
A systematic approach to handling this compound from preparation to cleanup is critical for maintaining a safe laboratory environment.
1. Preparation:
-
Designated Area: Designate a specific area for handling this compound.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily available.
-
Review Procedures: Familiarize yourself with the experimental protocol and the safety information in this guide.
2. Handling:
-
Minimize Dust: Handle the solid material carefully to avoid generating dust. Use techniques such as gentle scooping rather than pouring from a height.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[1][3]
-
No Eating or Drinking: Do not eat, drink, or smoke in the handling area.[1]
3. Cleanup:
-
Spill Management:
-
Small Spills: For small dry spills, carefully sweep or vacuum the material and place it into a sealed, labeled container for disposal.[4] Avoid raising dust.[3]
-
Large Spills: For larger spills, evacuate the area and prevent entry. Use appropriate absorbent materials for liquid spills and follow your institution's emergency procedures.[4]
-
-
Decontamination: Clean all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Contaminated Solids: Place any unused this compound, contaminated gloves, weigh boats, and other solid waste into a clearly labeled, sealed hazardous waste container.
-
Contaminated Liquids: Collect any solutions containing this compound in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[4]
2. Labeling:
-
Clearly label all waste containers with the full chemical name "this compound" and any other components of the waste.
3. Storage:
-
Store waste containers in a designated, secure area away from incompatible materials, pending pickup by your institution's environmental health and safety (EHS) department.
4. Final Disposal:
-
All chemical waste must be disposed of through a licensed waste disposal contractor, in accordance with local, state, and federal regulations.[4][5] Contact your EHS department for specific procedures.
Quantitative Data Summary
Since a specific SDS for this compound is unavailable, quantitative data such as occupational exposure limits (OELs), LD50, and other toxicological data are not provided. For general urea, no specific occupational exposure limits have been established.[4] In the absence of specific data, it is prudent to handle the compound with a high degree of caution.
| Parameter | Value |
| Occupational Exposure Limit (OEL) | Not established. Handle with caution. |
| LD50 (Oral, Rat) for Urea | 8471 mg/kg (This is for urea, not this compound) |
Note: The LD50 value is for the parent compound, urea, and should be used for general informational purposes only. The toxicity of this compound may differ.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
